molecular formula C10H16CuO4 B1264223 Copper(II)acetyl acetonate

Copper(II)acetyl acetonate

Cat. No.: B1264223
M. Wt: 263.78 g/mol
InChI Key: ZKXWKVVCCTZOLD-FDGPNNRMSA-N
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Description

Copper(II)acetyl acetonate, also known as this compound, is a useful research compound. Its molecular formula is C10H16CuO4 and its molecular weight is 263.78 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16CuO4

Molecular Weight

263.78 g/mol

IUPAC Name

copper;(Z)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;

InChI Key

ZKXWKVVCCTZOLD-FDGPNNRMSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Synthesis and Derivatization of Copper Ii Acetylacetonate

Synthetic Methodologies for Bis(acetylacetonato)copper(II)

The preparation of bis(acetylacetonato)copper(II), often abbreviated as Cu(acac)₂, can be achieved through several routes, primarily categorized into conventional solution-phase methods and modern microwave-assisted techniques.

The most common and traditional method for synthesizing Cu(acac)₂ involves the reaction of a copper(II) salt with acetylacetone (B45752) (Hacac) in a suitable solvent. jmchemsci.comscribd.com The reaction is typically performed in an aqueous or alcoholic medium. A base, such as ammonia (B1221849) or an acetate (B1210297) salt, is often used to deprotonate the acetylacetone, facilitating its coordination to the Cu(II) ion. scribd.comscribd.com

Copper(II) SaltBase/Solvent SystemConditionsYieldReference
Copper(II) acetateMethanol/WaterReflux for 2 hours95% jmchemsci.comjmchemsci.com
Copper(II) nitrate (B79036)Aqueous ammoniaStirring, dropwise addition125.6% (crude, likely wet) scribd.com
Copper(II) nitrateAqueous ammoniaStirring, dropwise addition124.16% (crude, likely wet) scribd.com

Note: Yields reported above 100% are likely due to the presence of residual solvent in the final product.

To accelerate chemical reactions, reduce energy consumption, and often improve yields, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. scispace.com The synthesis of metal acetylacetonates (B15086760) can be significantly expedited using this technique. scispace.com For example, the synthesis of copper nanostructures from copper(II) acetylacetonate (B107027) in benzyl (B1604629) alcohol is achieved rapidly through microwave irradiation. rsc.orgresearchgate.net This same principle of rapid, localized heating can be applied to the formation of the Cu(acac)₂ complex itself.

Microwave-assisted methods for synthesizing coordination compounds can reduce reaction times from hours to mere minutes. scispace.com This rapid heating is a key advantage, offering an energy-saving and efficient process. scispace.com While detailed examples for the direct synthesis of Cu(acac)₂ are less common in literature than its use as a precursor in microwave reactions, the principles suggest a significant enhancement over conventional methods. For instance, a mixture of a copper salt and acetylacetone in a suitable solvent can be exposed to microwave irradiation for a short duration to yield the desired product. scispace.comcsic.es

MethodTypical Reaction TimeKey AdvantagesReference
Conventional HeatingHoursSimple setup, well-established jmchemsci.comjmchemsci.com
Microwave-AssistedMinutesRapid heating, reduced time, energy efficient scispace.com

Ligand Modification and Substitution Reactions

The coordinated acetylacetonate ligands in Cu(acac)₂ are not inert and can undergo various reactions. This allows for the synthesis of a wide array of derivatives, including halogenated analogues, heteroleptic complexes, and Schiff base complexes.

The acetylacetonate ligand can be modified prior to or after complexation. A common modification is halogenation at the central carbon atom (the γ-position) of the β-diketone ring. The synthesis of bis(3-chloroacetylacetonato)copper(II) provides a clear example. jmchemsci.com The procedure is analogous to the synthesis of the parent Cu(acac)₂, but 3-chloro-acetylacetone is used instead of acetylacetone. The reaction of copper(II) acetate with two equivalents of 3-chloro-acetylacetone in a refluxing methanol-water mixture yields the desired greenish-grey solid product in high yield (97%). jmchemsci.com

Heteroleptic, or mixed-ligand, complexes contain more than one type of ligand coordinated to the central metal ion. Cu(acac)₂ serves as a common starting material for synthesizing such complexes, typically of the form [Cu(acac)(L)]⁺ or [Cu(acac)(L)X], where L is a neutral chelating ligand and X is an anion. niscpr.res.inrsc.org These reactions often involve the partial substitution of one acetylacetonate ligand.

These syntheses are frequently accomplished through one-pot reactions. lew.ro For example, reacting Cu(acac)₂ with bidentate nitrogen-donor ligands like 2,2′-bipyridine (bpy) or 1,10-phenanthroline (B135089) (phen) in the presence of a copper(II) salt can yield heteroleptic complexes. researchgate.netscholarsresearchlibrary.com In these structures, the Cu(II) ion is typically coordinated to one acetylacetonate ligand and the bidentate diimine ligand in the equatorial plane, with another group (like a halide or water molecule) occupying an axial position, resulting in a square pyramidal geometry. researchgate.net Similarly, reactions with various chelating ligands such as ethylenediamine (B42938) or glycine (B1666218) in non-aqueous solvents like toluene (B28343) or dichloromethane (B109758) can produce mixed-ligand complexes. niscpr.res.in

Ancillary Ligand (L)Co-ligand (X)Resulting Complex FormulaGeometry at Cu(II)Reference
2,2′-bipyridine (bpy)Chloride (Cl⁻)[Cu(acac)(bpy)Cl]Square Pyramidal researchgate.net
1,10-phenanthroline (phen)Bromide (Br⁻)[Cu(acac)(phen)Br]Square Pyramidal researchgate.net
N,N-dibenzylethylenediamineTetraphenylborate (BPh₄⁻)[Cu(X-diamine)(acac)]BPh₄Square Planar umz.ac.ir
Ethylenediamine (en)None[Cu(acac)(en)]⁺Square Planar niscpr.res.in
1,1,1-trifluoro-2,4-pentanedione (tfa)None[Cu(tfa)(acac)]Square Planar scholarsresearchlibrary.com

Template synthesis is a powerful method where a metal ion acts as a template, organizing reactants to facilitate a specific reaction that might not occur otherwise. Cu(acac)₂ can function as a template for the synthesis of Schiff base complexes. niscpr.res.inmdpi.com In this process, the carbonyl group of the coordinated acetylacetonate ligand condenses with a primary amine. niscpr.res.inrsc.org

This reaction is typically carried out in refluxing ethanol (B145695), methanol, or aqueous acetone. niscpr.res.in The reaction of Cu(acac)₂ with chelating ligands containing primary amine groups, such as ethylenediamine or o-aminophenol, can lead to the formation of a new Schiff base ligand that remains coordinated to the copper(II) ion. niscpr.res.in One or both of the copper-oxygen bonds in the original complex may cleave during the reaction, allowing the free carbonyl group to condense with the amine. niscpr.res.in For example, a novel bis-Schiff-base copper(II) complex has been prepared by first functionalizing a support with acetylacetone, followed by a template reaction with 2-picolylamine and a copper(II) salt. rsc.orgrsc.org This demonstrates the versatility of the acetylacetonate moiety in forming more complex, multidentate ligand systems. rsc.org

Adduct Formation and Coordination Chemistry of Copper(II)acetylacetonate

The square-planar complex bis(acetylacetonato)copper(II), often abbreviated as Cu(acac)₂, behaves as a Lewis acid. This characteristic allows it to react with Lewis bases, particularly nitrogen-containing ligands, to form addition compounds or adducts. oup.com The formation of these adducts is influenced by factors such as the basicity and steric properties of the incoming nitrogen base. rsc.org

Formation of Lewis Acid-Base Adducts with Nitrogen Bases

Copper(II) acetylacetonate readily forms Lewis acid-base adducts with a variety of nitrogen bases. These reactions typically occur in non-aqueous media like toluene, dichloromethane, or dichloroethane. niscpr.res.in The interaction involves the coordination of the nitrogen base to the copper center, usually in an axial position relative to the plane of the Cu(acac)₂ complex. rsc.orgresearchgate.net

Studies have investigated adducts formed with a range of nitrogen heterocycles, including pyridine (B92270), methylpyridines, and diazines. rsc.orgresearchgate.net The formation of these adducts causes small perturbations in the electron paramagnetic resonance (EPR) spin Hamiltonian parameters, which is consistent with the axial coordination of the nitrogen base to the Cu(II) ion. rsc.org For instance, the reaction of Cu(acac)₂ with an equimolar amount of ethylenediamine in dry dichloromethane yields a pale green 1:1 adduct. oup.com While many adducts with monodentate nitrogen bases are known, stable octahedral adducts with chelating diamines like ethylenediamine are also well-documented. oup.com

The stability and stoichiometry of the resulting adducts are dependent on the nature of the ligand. For example, pyridine bases tend to form square pyramidal, mono-axial adducts even when the base is in large molar excess. core.ac.uk

Table 1: Examples of Nitrogen Base Adducts with Cu(acac)₂

Nitrogen BaseAdduct TypeCoordination
PyridineMono-adductAxial
MethylpyridinesMono-adductAxial
DiazinesMono-adductAxial
Ethylenediamine1:1 AdductOctahedral
2-amino-6-methyl-pyridineMono-adductAxial

This table summarizes the types of adducts formed between Cu(acac)₂ and various nitrogen bases as identified in research studies. oup.comrsc.orgcore.ac.uk

Investigation of Adducts with Bipyridine and Imidazole (B134444) Ligands

The coordination chemistry of Cu(acac)₂ with bidentate ligands like 2,2′-bipyridine and biologically relevant ligands such as imidazole has been a subject of extensive research. The reaction of Cu(acac)₂ with 2,2'-bipyridine (B1663995) can lead to the formation of mixed ligand complexes, and their synthesis has been well-documented. scholarsresearchlibrary.com For example, reacting Cu(acac)₂ with 4,4'-Bipyridine (B149096) in acetonitrile (B52724) results in a cyan solid adduct. jmchemsci.com

The interaction between Cu(acac)₂ and imidazole is particularly complex and dependent on the concentration ratio of the reactants. acs.orgacs.org At low imidazole concentrations (e.g., a Cu:Im ratio of 1:10), a five-coordinate mono-adduct, [Cu(acac)₂Im], is formed where the imidazole coordinates in the axial position. acs.org As the concentration of imidazole increases (e.g., a Cu:Im ratio of 1:50), a six-coordinate bis-adduct, [Cu(acac)₂Im₂], is formed. acs.orgacs.org The formation of these different species can be monitored using EPR spectroscopy. acs.org

Derivatives of imidazole have also been studied. Bulkier substitutes like 2-methyl-imidazole and benzimidazole (B57391) tend to form only the mono-adduct, [Cu(acac)₂(L)n=1], whereas 4(5)-methyl-imidazole can form the bis-adduct. acs.org

Elucidation of Coordination Modes in Adducts

Advanced spectroscopic techniques are crucial for determining the precise coordination geometry of these adducts. Electron Paramagnetic Resonance (EPR), Electron Nuclear Double Resonance (ENDOR), and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, often combined with Density Functional Theory (DFT) calculations, provide detailed structural insights. rsc.orgacs.orgcardiff.ac.uk

For pyridine adducts, such as [Cu(acac)₂(pyridine)], ENDOR studies have confirmed the expected axial coordination through the pyridine nitrogen. rsc.orgresearchgate.net However, for substituted pyridines like 2-amino-6-methyl-pyridine, the coordination can be more complex, with binding occurring through the exocyclic amino nitrogen, featuring a significant tilt of the pyridine ring. rsc.org

In the case of imidazole adducts, extensive studies have been performed to distinguish between different possible coordination modes for the bis-adduct, [Cu(acac)₂Im₂]. acs.org By comparing experimental data with DFT calculations for various isomers (cis-mixed plane, trans-axial, and trans-equatorial), the preferred coordination has been identified as trans-equatorial. acs.orgacs.org In this arrangement, the two imidazole ligands coordinate in the equatorial plane, displacing the acetylacetonate ligands. This is in contrast to the mono-adduct where the imidazole binds axially. acs.org HYSCORE analysis has also been used to determine the hyperfine and quadrupole values for the nitrogen atoms within the imidazole ring, further confirming the coordination details. acs.org

Table 2: Spectroscopic Parameters for Cu(acac)₂-Imidazole Adducts

ComplexCu:Im RatioCoordination Numberg-values (g₁, g₂, g₃)A-values (A₁, A₂, A₃) in MHz
[Cu(acac)₂Im]1:1052.063, 2.063, 2.30726, 15, 472
[Cu(acac)₂Im₂]1:5062.059, 2.059, 2.28830, 30, 498

This table presents the spin Hamiltonian parameters obtained from EPR spectroscopy for the mono- and bis-adducts of Cu(acac)₂ with imidazole in a frozen solution, indicating distinct electronic environments for the two species. acs.org

Spectroscopic and Electronic Structure Elucidation of Copper Ii Acetylacetonate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within Copper(II) acetylacetonate (B107027), often abbreviated as Cu(acac)₂. By analyzing the vibrational modes of the molecule, researchers can identify characteristic functional groups and understand the nature of the metal-ligand interactions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of Cu(acac)₂. The infrared spectrum of this complex exhibits several characteristic absorption bands that are indicative of its molecular structure.

Key vibrational bands observed in the FT-IR spectrum of Cu(acac)₂ include those associated with the acetylacetonate ligand and the copper-oxygen bonds. The region between 1777-1668 cm⁻¹ corresponds to the carbon-oxygen stretching band. bsz-bw.de Due to electron resonance within the chelate ring, this peak is a defining feature. bsz-bw.de Studies have identified stretching vibrations for C=C-H groups, which confirm coordination with the bipyridine moiety in adducts, at wave numbers around 3001 cm⁻¹. jmchemsci.com Out-of-plane bending vibrations of the CH₃ groups are typically observed around 1018 cm⁻¹. jmchemsci.com

The interaction between the copper ion and the acetylacetonate ligand is evident in the lower frequency region of the spectrum. The bands assigned to the Cu-O stretching vibrations are found in the range of 682 cm⁻¹ to 609 cm⁻¹. jmchemsci.com Ring deformation vibrations have also been identified, with bands appearing around 455 cm⁻¹. jmchemsci.com

Interactive Data Table: Key FT-IR Vibrational Frequencies for Copper(II) acetylacetonate and its Adducts

Vibrational ModeCuA (cm⁻¹)CuABpy (cm⁻¹)CuA-Cl (cm⁻¹)CuA-ClBpy (cm⁻¹)Reference
υ(C=C-H)3001303930083055 and 3001 jmchemsci.com
δ(CH₃) out-of-plane1018100610331033 jmchemsci.com
δ(C=C-H) out-of-plane779756-- jmchemsci.com
υ(Cu-O)682, 651, 609663, 601628617 jmchemsci.com
Ring Deformation455428462439 jmchemsci.com

Note: CuA refers to Copper(II) acetylacetonate, CuABpy to its 4,4'-bipyridine (B149096) adduct, CuA-Cl to Copper(II) 3-chloroacetylacetonate, and CuA-ClBpy to its 4,4'-bipyridine adduct.

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar vibrations. For centrosymmetric molecules like Cu(acac)₂, certain vibrations may be Raman-active but IR-inactive, offering a more complete picture of the vibrational landscape.

In the Raman spectrum of Cu(acac)₂, the totally symmetric (A₁g) C-H stretching mode is observed around 3077 cm⁻¹. researchgate.net The in-phase symmetric O-Cu-O stretching mode is a particularly useful indicator of the metal-ligand bond strength. nih.gov Theoretical and experimental studies have utilized Raman spectroscopy to investigate the effect of ligand substitution on the vibrational frequencies and the strength of the metal-ligand bond in related copper(II) β-diketonate complexes. researchgate.netnih.gov

Recent studies using time-resolved resonance Raman spectroscopy have identified vibrations in the 200–400 cm⁻¹ range as being crucial for understanding the electronic properties of copper complexes. rsc.org For instance, in copper porphyrins, bands between 300–400 cm⁻¹ are assigned to totally symmetric metal-ligand stretching modes, while bands in the 200–300 cm⁻¹ region are attributed to mixed ligand symmetric stretches and mixed metal-ligand modes. rsc.org While not directly on Cu(acac)₂, this research highlights the importance of the low-frequency region in Raman spectra for elucidating metal-ligand interactions.

Interactive Data Table: Selected Raman Vibrational Assignments for Copper(II) acetylacetonate and Related Species

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
Cu(acac)₂ν(C-H) (A₁g)3077 researchgate.net
Cu(dbm)₂ν(C-H) (A)3134 researchgate.net
Cu(acac)₂γ(CHα) out-of-plane bending782 researchgate.net
Cu PorphyrinsSymmetric metal-ligand stretching300-400 rsc.org
Cu PorphyrinsMixed ligand symmetric stretch200-300 rsc.org

Note: Cu(dbm)₂ refers to bis(dibenzoylmethanato)copper(II), a related β-diketonate complex.

Electronic Spectroscopy and Optical Properties

The electronic spectrum of Copper(II) acetylacetonate provides valuable information about its electronic structure, including the energies of its d-orbitals and the nature of its electronic transitions.

The UV-Vis absorption spectrum of Cu(acac)₂ is characterized by intense bands in the ultraviolet region and a broader, less intense band in the visible region. researchgate.net The high-energy bands are typically assigned to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π) transitions. researchgate.net For instance, in hexane (B92381), absorption peaks at approximately 243 nm and 323 nm are attributed to metal-to-ligand charge transfer and π-π transitions, respectively. researchgate.net

The visible region of the spectrum is dominated by d-d electronic transitions, which are formally forbidden by the Laporte rule but gain intensity through vibronic coupling. diva-portal.org In acetonitrile (B52724), the d-d transition of Cu(acac)₂ is observed at 671 nm. jmchemsci.com In another study using hexane as the solvent, a broad d-d transition was observed in the range of 563-803 nm. researchgate.net The formation of adducts, for example with 4,4'-bipyridine, can cause a blue shift in the d-d transition. jmchemsci.com

Interactive Data Table: UV-Vis Absorption Maxima (λ_max) for Copper(II) acetylacetonate in Different Solvents

Solventλ_max (nm) (Transition)Reference
Hexane243 (MLCT), 323 (π-π*), 563-803 (d-d) researchgate.net
Acetonitrile671 (d-d) jmchemsci.com
Acetonitrile201, 297 (charge transfer), 660 (d-d) bsz-bw.de

Copper(II) acetylacetonate and its derivatives exhibit solvatochromism, meaning their color and UV-Vis absorption spectra change with the solvent. researchgate.net This phenomenon is primarily attributed to the interaction of solvent molecules with the copper(II) center, which alters the geometry and electronic structure of the complex. researchgate.net

Generally, Cu(acac)₂ displays negative solvatochromism, where the energy of the d-d transition increases (a blue shift) in more strongly coordinating solvents. researchgate.net This is because the coordination of solvent molecules to the axial positions of the square-planar Cu(acac)₂ complex leads to a change in geometry towards a square-pyramidal or octahedral structure. researchgate.net This interaction stabilizes the d-orbitals differently, affecting the energy of the d-d transitions. The donor power of the solvent, often quantified by Gutmann's donor number (DN), plays the most significant role in the solvatochromism of these compounds. researchgate.netkab.ac.ug Theoretical studies have shown that the dz²→dxy transition is particularly sensitive to solvent effects, with significant red shifts predicted in coordinating solvents like water and pyridine (B92270). nih.gov

The d-d transitions observed in the visible spectrum of Cu(acac)₂ arise from the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the copper(II) ion (a d⁹ system). In a simplified crystal field or ligand field model, the degeneracy of the five d-orbitals is lifted by the electrostatic field of the ligands. diva-portal.org

For a square-planar geometry, which is the approximate geometry of Cu(acac)₂, the d-orbitals are split into four distinct energy levels. The interpretation of the d-d spectrum has been a subject of study, with some early work suggesting the observation of four distinct d-d transitions. dntb.gov.ua The energy of these transitions is a direct measure of the ligand field splitting parameters. diva-portal.org The interaction with solvents or the formation of adducts alters the ligand field around the copper ion, leading to the observed shifts in the d-d transition energies. jmchemsci.comresearchgate.net For example, the coordination of a fifth ligand in an axial position to form a square-pyramidal geometry will significantly alter the relative energies of the d-orbitals, particularly raising the energy of the dz² orbital, thus changing the energies of the electronic transitions. nih.gov Ligands are ranked in the spectrochemical series based on their ability to cause a large splitting of the d-orbitals. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as the Cu(II) ion (d⁹ configuration) in Copper(II) acetylacetonate. EPR provides detailed information about the electronic and geometric structure of paramagnetic metal complexes. acs.org

The EPR spectrum of [Cu(acac)₂] in frozen solution is characteristic of a species with axial or near-axial symmetry, showing distinct features for g-tensor components parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis. acs.orgcardiff.ac.uk The spin Hamiltonian parameters, including the g-tensor and copper hyperfine coupling constants (ACu), are sensitive to the coordination environment of the copper ion. acs.orgnih.gov

For unbound [Cu(acac)₂] in a weakly coordinating solvent mixture like CHCl₃:DMF, typical g-tensor values are g⊥ ≈ 2.060 and g∥ ≈ 2.285. acs.orgcardiff.ac.uk A slight rhombic distortion is often observed, with g₁, g₂, and g₃ values being reported. acs.orgnih.gov The choice of solvent can subtly influence these parameters; for instance, in a dry, non-coordinating solvent like CHCl₃:Tol, giso is reported as 2.117, while in a weakly coordinating solvent like CHCl₃:DMF, giso is 2.135. acs.orgresearchgate.net

Table 2: Representative Spin Hamiltonian Parameters for Unbound Copper(II) acetylacetonate

Parameter Value (in CHCl₃:DMF) Reference
g₁ (g⊥) 2.060 cardiff.ac.uk
g₂ (g⊥) 2.060 cardiff.ac.uk
g₃ (g∥) 2.285 cardiff.ac.uk
g_iso 2.135 cardiff.ac.uk
A₁ (ACu⊥) -35 MHz cardiff.ac.uk
A₂ (ACu⊥) -35 MHz cardiff.ac.uk
A₃ (ACu∥) -520 MHz cardiff.ac.uk

Note: Hyperfine coupling constants (A) are often reported in units of MHz or cm⁻¹. The values are sensitive to the solvent system.

The g-values are indicative of the electronic ground state. For [Cu(acac)₂], the observation that g∥ > g⊥ > 2.0023 is consistent with a dₓ²-y² ground state for the unpaired electron in a tetragonally elongated or square-planar geometry. acs.org

The interaction of the unpaired electron's spin with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2) leads to hyperfine splitting. libretexts.orglibretexts.org In the EPR spectrum of [Cu(acac)₂], this results in a four-line hyperfine pattern, which is clearly resolved in the parallel (g∥) region of the spectrum. acs.org The magnitude of the copper hyperfine coupling constant (ACu) provides information about the covalency of the metal-ligand bonds and the distribution of the unpaired electron's spin density. For unbound [Cu(acac)₂], the parallel component, A∥(Cu), is typically around 520 MHz. cardiff.ac.uk

Interaction of the electron spin with the nuclei of the ligand atoms is termed superhyperfine coupling. In pure [Cu(acac)₂], this is primarily due to interactions with the protons of the acetylacetonate ligands. These couplings are generally small and often not resolved in standard continuous-wave (CW) EPR spectra, requiring more advanced techniques for their analysis. core.ac.uk

However, when [Cu(acac)₂] forms adducts with nitrogen-containing ligands like imidazole (B134444), superhyperfine coupling to the nitrogen nuclei (¹⁴N, I=1) can become prominent. acs.orgnih.gov For example, in the [Cu(acac)₂(Im)₂] bis-adduct, a superhyperfine pattern from two equivalent, equatorially coordinated nitrogen atoms is observed. acs.orgacs.orgnih.gov

To resolve the small hyperfine and superhyperfine couplings that are not apparent in conventional EPR spectra, advanced techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy are employed. acs.orgcore.ac.uk These methods offer significantly higher resolution.

For [Cu(acac)₂], ¹H ENDOR studies have been used to precisely measure the hyperfine couplings of the methine and methyl protons of the acetylacetonate ligands. core.ac.ukrsc.org Anisotropic hyperfine couplings to the methine protons (aiso = -0.80 MHz) and smaller, nearly isotropic couplings to the methyl group protons (aiso ≈ 0.04 MHz) have been identified and confirmed by DFT calculations. core.ac.ukresearchgate.net

In studies of adducts, such as with imidazole, these techniques are invaluable. acs.orgnih.gov For the [Cu(acac)₂(Im)₂] complex, angular-selective ¹⁴N ENDOR was used to determine the full hyperfine tensor for the coordinating imino nitrogen (N³), revealing values of A = [34.8, 43.5, 34.0] MHz. acs.orgnih.govacs.org Furthermore, HYSCORE experiments were able to measure the much smaller hyperfine and nuclear quadrupole interactions for the remote, non-coordinating amine nitrogen (N¹) of the imidazole ring. acs.orgnih.govacs.org These advanced techniques provide a detailed map of the electron spin density distribution throughout the entire molecule, offering profound insights into the electronic structure and the nature of ligand coordination. acs.orgacs.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Formula
Copper(II) acetylacetonate [Cu(acac)₂]
Imidazole Im
Chloroform CHCl₃
Dimethylformamide DMF
Toluene (B28343) Tol
Copper(II) oxide CuO
Carbon C
Oxygen O
Nitrogen N

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. In the study of copper(II) acetylacetonate, both single crystal and powder XRD methods provide critical insights into its three-dimensional structure, phase purity, and crystalline nature.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) offers a definitive means to determine the precise arrangement of atoms within a single crystal of a compound. For copper(II) acetylacetonate, SCXRD studies have been instrumental in establishing its detailed molecular and crystal structure. researchgate.net

The compound crystallizes in the monoclinic system, with the space group P2₁/n being consistently reported. uq.edu.auscispace.com This structure is characterized by planar Cu(acac)₂ molecules that are stacked closely together along the crystallographic b-axis. uq.edu.auscispace.com The arrangement of these stacks results in a distinctive herringbone-type packing. acs.org

Interestingly, SCXRD has also been employed to study the material's response to external stimuli. These studies reveal that the crystals exhibit remarkable elastic flexibility, capable of being bent and twisted without losing crystallinity. uq.edu.auscispace.com High-pressure SCXRD investigations have shown that the crystal structure undergoes significant changes in molecular orientation under compression without a phase transition, leading to unusual properties like negative linear compressibility along the b-axis. acs.org

Table 1: Crystallographic Data for Copper(II) acetylacetonate from Single Crystal XRD

ParameterValueReference
Crystal SystemMonoclinic uq.edu.au
Space GroupP2₁/n uq.edu.au
a (Å)11.331(9) researchgate.net
b (Å)4.697(3) researchgate.net
c (Å)10.290(9) researchgate.net
β (°)91.84(7) researchgate.net
Cu-O Bond Length 1 (Å)1.914(4) researchgate.net
Cu-O Bond Length 2 (Å)1.912(4) researchgate.net
O-Cu-O Chelate Angle (°)93.2(2) researchgate.net

Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk properties of a crystalline solid. It is particularly valuable for identifying crystalline phases and assessing the degree of crystallinity in a sample.

For copper(II) acetylacetonate, PXRD is routinely used to confirm the phase purity of synthesized batches. ncl.ac.uk The experimental PXRD pattern of a bulk sample is compared to a reference pattern simulated from the known single crystal structure. researchgate.net A close match between the experimental and simulated patterns confirms that the bulk material consists of the desired crystalline phase. researchgate.netncl.ac.uk This is a crucial step in materials science to ensure that the properties being measured are representative of the pure compound. ncl.ac.uk

PXRD is also extensively used to study the effects of various processing methods on the crystallinity of copper(II) acetylacetonate, especially in the form of thin films. For instance, studies on thermally evaporated Cu(acac)₂ thin films have shown that their as-deposited polycrystalline nature can be influenced by post-deposition annealing. science.gov Thermal annealing under vacuum can enhance the crystallinity of the films, a change that is readily monitored by the sharpening and increased intensity of diffraction peaks in the PXRD pattern. science.gov Conversely, other treatments, such as exposure to plasma, can alter the structure; short exposure times may increase crystallinity, but prolonged exposure can lead to the loss of long-range order, transforming the film into an amorphous state, which is characterized by the absence of sharp Bragg peaks in the diffractogram. science.gov

Furthermore, PXRD is an essential tool for analyzing the products of chemical reactions or decomposition involving copper(II) acetylacetonate. For example, in the thermal decomposition of Cu(acac)₂, PXRD can identify the resulting crystalline products, such as metallic copper or various copper oxides, allowing for the determination of the product phase diagram. researchgate.net Similarly, when Cu(acac)₂ is used as a precursor in the synthesis of other materials, like copper sulfides, PXRD is used to track the evolution of crystalline phases with changing reaction conditions such as temperature and time. inorgchemres.orgscholaris.ca

Computational Studies on Copper Ii Acetylacetonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational study of Copper(II) acetylacetonate (B107027), offering a balance between accuracy and computational cost.

Theoretical Investigation of Electronic Structure and Spectroscopic Properties

DFT calculations have been instrumental in characterizing the electronic structure of Copper(II) acetylacetonate. Spin-restricted open-shell DFT calculations, for instance, have been used to investigate the visible absorption spectrum of the complex. These studies have successfully assigned the four 3d→3d transition energies, which show good agreement with experimental data from the crystal phase. researchgate.net The optimized geometries from DFT calculations reveal a square planar coordination around the Copper(II) center, which is consistent with solid-state structural data. researchgate.netresearchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations have indicated that the two most intense absorbance peaks in the ultraviolet-visible spectrum of Copper(II) acetylacetonate are primarily due to ligand-to-metal charge-transfer (LMCT) excitations. researchgate.net The interaction of imidazole (B134444) with the complex has also been studied, revealing the formation of 5-coordinate and 6-coordinate adducts at different imidazole concentrations, with distinct spin Hamiltonian parameters determined by DFT and confirmed by EPR spectroscopy. acs.org

Table 1: Comparison of Experimental and DFT Calculated Geometrical Parameters for [Cu(acac)₂]

ParameterExperimental (Average)DFT Calculated
Cu-O bond lengths (Å)Varies across different crystal structuresSpecific values depend on the functional and basis set used
O-Cu-O bond angles (°)Varies across different crystal structuresSpecific values depend on the functional and basis set used
Note: Experimental values are averaged from 49 different crystal structures and show variability. DFT values are dependent on the specific computational methodology employed. researchgate.net

Modeling of Solvent Effects on Optical and Magnetic Properties

The influence of the solvent environment on the properties of Copper(II) acetylacetonate has been a key area of investigation using DFT. Studies have shown that both the absorption transitions and the electron paramagnetic resonance (EPR) parameters are strongly dependent on the direct coordination environment around the Cu(II) complex, which is influenced by the solvent. acs.orgnih.gov

Specifically, high solvatochromic shifts are observed for the 3d-3d electronic transitions. For example, the d(z²)→d(xy) transition is red-shifted by approximately 6000 cm⁻¹ in a water solvent model and by 9000 cm⁻¹ in a pyridine (B92270) solvent model. acs.orgnih.gov The hyperfine coupling constants of the complex exhibit a more significant dependence on the base strength of the solvent compared to the electronic g-tensors. acs.orgnih.gov These computational models have been successful in reproducing experimental observations, thereby providing a tool to understand the coordination environment of Cu(II) systems in different basic solutions. acs.orgnih.gov

Table 2: Calculated Solvatochromic Shifts for the d(z²)→d(xy) Transition of Copper(II) acetylacetonate in Different Solvents

Solvent ModelRed Shift (cm⁻¹)
Water6000
Pyridine9000
Data sourced from DFT calculations. acs.orgnih.gov

Analysis of Metal-Ligand Bonding, Charge Transfer, and Electron Delocalization

DFT calculations, in conjunction with Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses, have provided deep insights into the nature of metal-ligand bonding in Copper(II) acetylacetonate. nih.gov These studies allow for the quantification of charge transfer between the metal center and the acetylacetonate ligands. rsc.org Mulliken population analysis has been used to study charge transfer trends during processes like surface adsorption, revealing that the metallic substrate is primarily responsible for the reduction of the Cu center. rsc.org

The analysis of frontier molecular orbitals shows that the reduction process of the complex involves significant participation of the ligand, while oxidation primarily involves the copper atom. researchgate.net Theoretical studies comparing Copper(II) acetylacetonate with related complexes, such as bis(dibenzoylmethanate) copper(II), have concluded that charge transfer results and the in-phase symmetric O-Cu-O stretching mode are valuable measures of metal-ligand bond strength. nih.gov These analyses have also shown that electron delocalization is a significant feature of the chelated rings. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of electronic structure and properties, molecular dynamics (MD) simulations offer a dynamic view of the system's behavior over time.

Reactive Molecular Dynamics for Surface Chemistry Mechanisms

Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, have been employed to study the surface chemistry of Copper(II) acetylacetonate, particularly in the context of atomic layer deposition (ALD). rsc.orgscispace.com These simulations show that the Cu(acac)₂ molecule readily chemisorbs on a Cu(110) surface and undergoes decomposition. rsc.orgscispace.comresearchgate.net

The RMD simulations have elucidated a sequential dissociation pathway on the surface: Cu(acac)₂ → Cu(acac) → Cu. rsc.org The process begins with the breaking of a Cu-O bond, followed by the complete dissociation of one acac ligand, and finally the dissociation of the second ligand. rsc.orgresearchgate.net These simulations, performed at elevated temperatures (e.g., 600 K), provide a time-resolved picture of the surface reactions, showing complete decomposition of the precursor molecules over tens of picoseconds. rsc.org The reaction pathways observed in RMD are consistent with findings from DFT calculations. rsc.org

Ab Initio and Other Quantum Chemical Methods

Beyond DFT, other quantum chemical methods have been applied to study Copper(II) acetylacetonate, offering different levels of theory and accuracy.

The thermoelastic properties of crystalline Copper(II) acetylacetonate have been investigated using quasi-harmonic lattice dynamics based on quantum-mechanical calculations with hybrid functionals like PBE0-D3. acs.org These studies have provided the first complete characterization of the 3D anisotropic elastic response of this flexible crystal and its evolution with temperature. acs.org

Furthermore, a stand-alone version of the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) program, combined with the extended tight-binding semi-empirical method GFN-xTB, has been used to simulate the mass spectrum of Copper(II) acetylacetonate. rsc.org This approach allows for the efficient and reasonably accurate computation of mass spectra for organometallic systems. rsc.org The development of ab initio based ligand field theory (AILFT) also provides a framework for extracting detailed electronic structure parameters from multi-reference ab initio calculations, which is applicable to transition metal complexes like Copper(II) acetylacetonate. researchgate.net

Investigation of Reaction Mechanisms and Energetic Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms and energetic pathways involving copper(II) acetylacetonate, often abbreviated as Cu(acac)2. These theoretical investigations provide valuable insights into the behavior of Cu(acac)2 in various chemical processes, ranging from surface deposition to catalytic cycles.

Surface Reactions and Decomposition

The surface chemistry of Cu(acac)2 is a critical aspect of its application in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating copper thin films. First-principles calculations and reactive molecular dynamics (RMD) simulations have been employed to study the interaction of Cu(acac)2 with different surfaces. rsc.orgscispace.com

Studies have shown that Cu(acac)2 readily chemisorbs onto copper surfaces, such as Cu(110), and undergoes dissociation. rsc.orgscispace.com The process typically involves the sequential breaking of the copper-oxygen bonds, leading to the formation of a Cu(acac) species and a dissociated acetylacetonate (acac) ligand on the surface. researchgate.net This is followed by the further dissociation of the Cu(acac) intermediate into a copper atom and another acac ligand. researchgate.net The dissociated acac ligands are found to be thermodynamically stable on the copper surface. rsc.orgscispace.com

The decomposition of Cu(acac)2 is influenced by the nature of the substrate. For instance, the reaction on copper-rich surfaces like Cu(110) and Cu2O(111) is observed to be faster compared to that on CuO(111), indicating that surface copper atoms are the reactive species towards the acac ligand. rsc.org

The interaction of Cu(acac)2 with co-reactants during ALD has also been a subject of computational investigation. While molecular hydrogen is relatively unreactive towards Cu(acac)2 on a Cu(110) surface, atomic hydrogen can readily break the bonds in the precursor, facilitating the removal of surface ligands. rsc.orgscispace.com Water has been shown to react with Cu(acac)2 on a Cu2O substrate via a ligand-exchange reaction, producing gaseous acetylacetone (B45752) (H(acac)) and surface hydroxyl (OH) species. rsc.orgscispace.com In the presence of ozone on a CuO surface, combustion-like reactions occur, yielding carbon dioxide and water as byproducts. rsc.orgscispace.com The reactivity of these co-reactants towards Cu(acac)2 follows the order: H > O3 > H2O. scispace.com

A proposed mechanism for the decomposition of Cu(acac)2 in the presence of water involves three steps: the formation of a gaseous hydrate (B1144303) complex, a proton transfer from the coordinated water to a ligand resulting in the liberation of gaseous acetylacetone, and finally, the partial destruction of the remaining ligands and the reduction of Cu(II) to Cu(0). acs.org

The table below summarizes the energetic data for the reaction of Cu(acac)2 on a Si(100) surface.

Table 1: Adsorption energies for the reaction of Cu(acac)2 on bare and hydrogen-terminated Si(100) surfaces. The more negative value for Reaction C indicates a more stable system configuration. rsc.org

Role in Catalysis

Computational studies have also shed light on the role of Cu(acac)2 in various catalytic reactions. DFT calculations have been used to investigate the mechanism of copper-catalyzed cross-coupling reactions.

In a study of a copper-catalyzed decarboxylative alkynylation, DFT calculations revealed the relative Gibbs free energies for different pathways. researchgate.net The process involves the formation of a Cu(I) acetylide, its photoexcitation, and subsequent electron transfer. researchgate.net The bidentate acetylacetonate ligand in the copper intermediate plays a role in inhibiting the undesirable homo-coupling of the alkyne. researchgate.net

The mechanism of copper-catalyzed cyclopropanation reactions has also been explored using DFT. acs.org These studies investigate the possible pathways leading to the formation of a metal carbene and the subsequent cyclopropane (B1198618) product. acs.org

In the context of the Sonogashira coupling reaction, theoretical investigations have shown that a diamine-ligated copper(I) acetylide is the active catalytic species. researchgate.net This species then reacts with an aryl halide through a concerted oxidative addition-reductive elimination process to yield the cross-coupled product. researchgate.net

The table below presents the Gibbs free energy data for Cu(acac)2 reactions at different temperatures.

Table 2: Gibbs free energy variation for Cu(acac)2 reactions at various temperatures. The data shows the change in Gibbs free energy (ΔG) calculated from the enthalpy change (ΔH) and the temperature-entropy term (TΔS). rsc.org

Compound Names Mentioned in the Article

Catalytic Applications of Copper Ii Acetylacetonate

Organic Reaction Catalysis

Aziridination of Olefins

Copper(II) acetylacetonate (B107027) serves as a competent catalyst for the aziridination of olefins, a reaction that constructs three-membered rings containing a nitrogen atom. These aziridine (B145994) rings are valuable building blocks in organic synthesis. The reaction typically involves the transfer of a nitrene group from a source like N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) to an alkene.

While effective, the catalytic performance of Cu(acac)₂ in these reactions can be influenced by the choice of ligand and reaction conditions. For instance, in the aziridination of styrene (B11656) using PhI=NTs, Cu(acac)₂ as a catalyst required higher catalyst loadings (5-10 mol %) and extended reaction times to achieve good yields. pku.edu.cnrsc.org In comparative studies, other copper complexes have demonstrated higher reactivity, achieving excellent yields with catalyst loadings as low as 0.5 mol %. pku.edu.cn

The nature of the counterion in the copper catalyst can also impact the stereochemical outcome of the reaction. For the aziridination of (Z)-alkenes, the use of catalysts with strongly coordinating counterions, such as the acetylacetonate in Cu(acac)₂, has been observed to favor the formation of the trans-aziridine product, suggesting the involvement of radical intermediates that allow for bond rotation before ring closure. rsc.org

Table 1: Aziridination of Styrene Catalyzed by Different Copper Complexes
CatalystCatalyst Loading (mol %)Reaction Time (h)Yield of N-tosyl-2-phenylaziridine (%)Reference
Cu(acac)₂0.536-4845-55 pku.edu.cn
[(i-Pr₃TACN)Cu(O₂CCF₃)₂]0.5Not specifiedGood to Excellent pku.edu.cn

Huisgen-Click Reactions for 1,2,3-Triazole Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net Copper(II) acetylacetonate has been identified as an effective catalyst for this transformation. researchgate.netnih.gov This reaction is valued for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.

An environmentally friendly protocol has been established using Cu(acac)₂ as a catalyst for the Huisgen-click reaction in water at 100 °C. researchgate.net This method is effective not only for the direct reaction between organic azides and terminal alkynes but also for one-pot, three-component reactions involving an alkyl halide, sodium azide, and an alkyne. researchgate.net The use of Cu(II) sources like Cu(acac)₂ typically requires in situ reduction to the active Cu(I) species, or the reaction mechanism may proceed through alternative pathways, for example, involving chelating azides that facilitate the reaction even with Cu(II) precursors.

Table 2: Cu(acac)₂-Catalyzed Three-Component Synthesis of 1,2,3-Triazoles in Water
Alkyl HalideAlkyneYield (%)Reference
Benzyl (B1604629) bromidePhenylacetylene98 researchgate.net
Ethyl bromoacetatePhenylacetylene96 researchgate.net
1-Bromobutane1-Heptyne92 researchgate.net

Oxidative Alkynylation Reactions

Copper(II) acetylacetonate is involved in oxidative alkynylation reactions, which form new carbon-carbon bonds between sp-hybridized carbon atoms of alkynes and other carbon centers. One notable application is in a photoinduced decarboxylative alkynylation method. In this process, Cu(acac)₂ is used in conjunction with a Cu(I) salt (CuCl) to couple terminal alkynes with alkyl radicals generated from the decarboxylation of redox-active esters of carboxylic acids.

A key role of the bidentate acetylacetonate ligand in this system is to inhibit the undesired Glaser-Hay homocoupling of the terminal alkyne. By forming a stable complex, the acetylacetonate ligand is believed to intervene in the generation of bi-copper complexes that are responsible for the alkyne dimerization, thus favoring the desired cross-coupling product. This highlights the crucial role that ligands play in directing the outcome of copper-catalyzed reactions.

Insertion Reactions of α-Diazoketones to Carboxylic Acids

Copper(II) acetylacetonate catalyzes the formal insertion of a carbene, generated from an α-diazo compound, into the O-H bond of a carboxylic acid. This reaction provides a direct route to α-acyloxy carbonyl compounds, which are valuable synthetic intermediates.

In one study, Cu(acac)₂ was used to decompose a phenyldiazoacetyl derivative in the presence of various carboxylic acids. The resulting copper carbenoid intermediate then inserts into the O-H bond of the acid. The research found that the steric bulk of the carboxylic acid has a significant influence on the diastereoselectivity of the insertion reaction when a chiral auxiliary is present on the diazo compound. Sterically more demanding acids led to enhanced diastereoselectivity. This suggests that the structure of the acid plays a crucial role in the transition state of the O-H insertion step.

Table 3: Cu(acac)₂-Catalyzed O-H Insertion with (1S)-(-)-Camphorsultam Auxiliary
Carboxylic AcidYield (%)Diastereomeric Ratio
Acetic acid8565:35
Isobutyric acid8880:20
Pivalic acid9293:7

Reductive Couplings of Tosylhydrazones with Amines

A versatile method for the synthesis of α-branched amines has been developed using Copper(II) acetylacetonate as a catalyst. This procedure involves the reductive coupling of N-tosylhydrazones with a wide range of amines. The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), and provides a convenient route to aryl- and diarylmethylamine derivatives.

The protocol is noted for its chemoselectivity, working effectively with primary and secondary aliphatic amines, aminoalcohols, and azole derivatives to give the corresponding α-branched amines in good yields. A proposed mechanism suggests the in situ generation of a diazo compound from the tosylhydrazone, which then interacts with the copper catalyst. This methodology serves as a valuable alternative to traditional reductive amination.

Table 4: Cu(acac)₂-Catalyzed Reductive Coupling of Tosylhydrazones with Amines
TosylhydrazoneAmineYield (%)Reference
Benzophenone (B1666685) tosylhydrazoneMorpholine95
Benzophenone tosylhydrazonePiperidine93
Acetophenone tosylhydrazoneMorpholine75
4-Methoxybenzophenone tosylhydrazonePyrrolidine96

Selective O-Benzylation of Alcohols

Copper(II) acetylacetonate has been shown to be a highly efficient catalyst for the selective O-benzylation of primary alcohols using benzyl chloride. This method demonstrates remarkable chemoselectivity, preferentially benzylating primary aliphatic alcohols over secondary aliphatic alcohols and phenolic hydroxy groups.

This selectivity is a significant advantage in the synthesis of complex molecules where protection of a specific hydroxyl group is required in the presence of others. The use of Cu(acac)₂ provides a mild and effective way to achieve this transformation, avoiding the need for more harsh reagents or multi-step protection-deprotection sequences. The reaction proceeds efficiently, making it a practical tool for synthetic chemists.

Copper-Catalyzed C-H Allylation of Arenes

The direct C-H allylation of arenes is a significant transformation in organic synthesis. While copper-catalyzed C-H functionalization reactions, such as arylation, are well-documented, the specific application of Copper(II) acetylacetonate as a catalyst for the C-H allylation of arenes is not extensively reported in the current scientific literature. General methods for copper-catalyzed C-H arylation often involve the coupling of an aryl halide with an arene, employing a copper catalyst, a base, and a suitable solvent to form aryl-aryl bonds. nih.govscispace.com

Direct Functionalization of Indoles

Copper(II) acetylacetonate is an effective catalyst for the direct functionalization of indoles through carbene insertion into C-H bonds. When indoles are treated with dimethyl diazomalonate in the presence of Cu(acac)₂, C-H insertion reactions occur with notable regioselectivity that is dependent on the substitution pattern of the indole (B1671886) ring. researchgate.net

Specifically, indoles that are substituted at the 3-position predominantly yield the C2-H insertion product in high yields. researchgate.netresearchgate.net This method provides a direct route to functionalized indole derivatives, which are important structural motifs in medicinal chemistry. Research has also shown that these reactions can be performed under microwave conditions, which can lead to comparable yields with significantly reduced reaction times. researchgate.net

Table 1: Cu(acac)₂-Catalyzed C-H Insertion of Substituted Indoles with Dimethyl Diazomalonate

Indole Substrate (3-position)ProductYield (%)Reference
SubstitutedC2-H Insertion ProductHigh researchgate.net

Reduction of Aromatic Nitro-Compounds to Amines

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic chemistry. Copper(II) acetylacetonate has been identified as a highly effective catalyst for this reduction using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an ethanol (B145695) solvent. nih.govrsc.org This catalytic system provides a simple and efficient method for the synthesis of aromatic amines. nih.gov

The reaction proceeds efficiently at room temperature, and it is applicable to a wide range of aromatic nitro compounds that bear either electron-donating or electron-withdrawing groups. rsc.org The combination of NaBH₄ with catalytic amounts of Cu(acac)₂ offers a greener approach, often completing within 100-120 minutes with high yields of the desired amines. rsc.org The mechanism is believed to involve the formation of a hydride metal complex. nih.govrsc.org

Table 2: Reduction of Aromatic Nitro Compounds using NaBH₄ and Catalytic Cu(acac)₂

SubstrateReaction Time (h)Yield of Amine (%)Reference
Nitrobenzene295 nih.gov
p-Chloronitrobenzene294 nih.gov
p-Nitrotoluene2.595 nih.gov
m-Nitroaniline390 nih.gov

Three-Component Coupling (A³ coupling) Reactions

The A³ coupling reaction, which involves the combination of an aldehyde, an alkyne, and an amine, is a powerful, one-pot method for synthesizing propargylamines. libretexts.org These products are valuable intermediates for the creation of various biologically active compounds and natural products. libretexts.org Copper catalysts, including Copper(II) acetylacetonate, are utilized to facilitate this transformation. researchgate.netrsc.org

The reaction mechanism typically begins with the copper catalyst activating the terminal alkyne, increasing the acidity of its terminal proton and leading to the formation of a copper acetylide species. libretexts.org Concurrently, the aldehyde and amine react to form an iminium ion. The copper acetylide then attacks the iminium ion, resulting in the final propargylamine (B41283) product after workup. libretexts.org The use of simple copper salts makes this an atom-economical and efficient process for generating molecular complexity. rsc.org

Supported and Heterogeneous Catalysis

To overcome the challenges associated with the separation and recovery of homogeneous catalysts, Copper(II) acetylacetonate has been immobilized on various solid supports. This approach combines the high selectivity of the homogeneous catalyst with the practical advantages of a heterogeneous system.

Development of Microencapsulated Copper(II)acetylacetonate Catalysts

Microencapsulation is a technique used to immobilize homogeneous catalysts, enhancing their stability and enabling their recovery and reuse. Microencapsulated Cu(acac)₂ ([MC-Cu(acac)₂]) has been developed as an efficient and recyclable heterogeneous catalyst. libretexts.org This "green" catalyst has proven effective in multicomponent condensation reactions, such as the synthesis of amidoalkyl naphthols from an aromatic aldehyde, β-naphthol, and an amide. libretexts.org A key advantage of MC-Cu(acac)₂ is its reusability; it can be recovered and recycled for multiple reaction cycles without a significant loss of catalytic activity or product selectivity. libretexts.org

Polymer-Supported Copper Catalysts

Anchoring homogeneous catalysts like Copper(II) acetylacetonate onto polymer supports is another effective strategy to create robust and recyclable catalytic systems. The fixation of copper complexes onto polymeric materials addresses major drawbacks of homogeneous catalysis, such as the often difficult and inefficient separation of the catalyst from the reaction medium. This heterogenization allows for easy recovery of the catalyst through simple filtration, preventing product contamination and allowing the catalyst to be reused in subsequent reactions. The polymer matrix can also enhance the stability of the catalytic species.

Immobilization in Ionic Liquids for Catalysis

Copper(II) acetylacetonate, when immobilized in ionic liquids, serves as an efficient, recoverable, and reusable catalytic system for various organic reactions. cancer.govresearchgate.net This approach leverages the properties of ionic liquids as environmentally benign solvents and media to facilitate catalyst recycling while enhancing reaction rates. thieme-connect.com The immobilization of Cu(acac)₂ in this medium has proven particularly effective for aza-Michael reactions and the aziridination of olefins. cancer.govthieme-connect.com

In the context of aza-Michael reactions, the Cu(acac)₂-ionic liquid system efficiently catalyzes the addition of amines to α,β-unsaturated carbonyl compounds, producing β-amino carbonyl compounds in excellent yields. cancer.govresearchgate.net The reactions proceed with great speed and are noted to be more facile than previously reported methods. cancer.gov A significant advantage of this system is its reusability; the ionic liquid phase containing the copper catalyst can be recovered and reused for several cycles with consistent catalytic activity. cancer.govresearchgate.net

Similarly, this catalytic system is effective for the aziridination of olefins using [N-(p-tolylsulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrogen source. thieme-connect.com The reaction yields aziridines from both aromatic and aliphatic olefins. thieme-connect.com The use of ionic liquids as the immobilization medium not only allows for easy recycling of the catalyst but also accelerates the reaction rate compared to conventional methods. thieme-connect.com

Reaction TypeSubstratesCatalyst SystemKey Findings
Aza-Michael Reaction Amines, α,β-unsaturated carbonyl compoundsCu(acac)₂ in ionic liquidExcellent yields of β-amino carbonyl compounds; catalyst is recoverable and reusable with consistent activity. cancer.govresearchgate.net
Aziridination Aromatic and Aliphatic OlefinsCu(acac)₂ in ionic liquid with PhI=NTsGood yields of aziridines; ionic liquid accelerates the reaction rate and allows for catalyst recycling. thieme-connect.com

Silica-Functionalized Copper(II) acetylacetonate Schiff Base Complexes in Catalysis

Another advanced catalytic application involves the grafting of Copper(II) acetylacetonate Schiff base complexes onto a silica (B1680970) support. These heterogeneous catalysts are synthesized through a one-pot reaction involving silica functionalized with 3-aminopropyltriethoxysilane, acetylacetone (B45752), and copper acetate (B1210297). researchgate.net Characterization techniques such as FT-IR, UV-DRS, and XRD confirm the successful anchoring of the Cu(II) Schiff base complex onto the silica surface. researchgate.net

These silica-supported complexes have demonstrated notable catalytic activity, particularly in the oxidative condensation reaction of benzyl alcohol with amines to produce imines. researchgate.net The solid support allows for easy separation of the catalyst from the reaction mixture, enhancing its practical utility. The catalytic performance is influenced by factors such as the type of mesoporous silica support (e.g., SBA-15, MCM-48, MCM-41) and the specific Schiff base ligand used. mdpi.com Research has shown that these catalysts can be employed in the oxidation of various substrates, including cyclohexene (B86901) and different alcohols, using hydrogen peroxide as the oxidant. mdpi.com The stability of these catalysts is a key feature, with studies showing no significant leaching of the copper complex, allowing for effective reuse. mdpi.com

Photoredox Catalysis and Photoinitiation of Polymerization

Sensitized Photolysis and Photodecomposition Mechanisms

The direct photodecomposition of Copper(II) acetylacetonate is generally inefficient, occurring with low quantum yields upon irradiation of the ligand-to-metal charge transfer band. cdnsciencepub.com However, its photodecomposition can be effectively sensitized by certain ketones over a wide range of triplet energies, leading to the same products as direct photolysis but with much higher efficiency. cdnsciencepub.comresearchgate.netcdnsciencepub.com The primary products of this decomposition are acetylacetone and a copper(I) acetylacetonate complex. cdnsciencepub.com

Interestingly, there is no direct correlation between the triplet energies of the sensitizer (B1316253) and the sensitization results, suggesting that a classical energy transfer mechanism is unlikely. researchgate.netcdnsciencepub.com Instead, the prevailing mechanism proposed is a sensitization process involving an electron transfer within an encounter complex formed between the sensitizer and the Cu(acac)₂. researchgate.netcdnsciencepub.com The feasibility of this electron transfer is supported by calculations of the associated free energy changes (ΔG). researchgate.netcdnsciencepub.com Other sensitizers, such as fluorenone and aromatic hydrocarbons, have been found to be ineffective. cdnsciencepub.comcdnsciencepub.com In the presence of triphenylphosphine (B44618), the sensitized irradiation of Cu(acac)₂ leads to the high-yield formation of Cu(acac)(PPh₃)₂ without the precipitation of copper(I) complexes. researchgate.netcdnsciencepub.com

FeatureDescription
Process Sensitized photodecomposition of Cu(acac)₂. cdnsciencepub.com
Effective Sensitizers Ketones (e.g., benzophenone, acetophenone). cdnsciencepub.com
Ineffective Sensitizers Fluorenone, aromatic hydrocarbons. cdnsciencepub.comcdnsciencepub.com
Proposed Mechanism Electron transfer within an encounter complex, rather than classical triplet energy transfer. researchgate.netcdnsciencepub.com
Primary Products Acetylacetone and a copper(I) complex. cdnsciencepub.com

Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) in Polymerization Initiation

A novel and highly efficient pathway for generating free radicals for polymerization under mild conditions is the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI). acs.orgrsc.org This process involves the interaction of a metal acetylacetonate, such as Cu(acac)₂, with a specific bidentate ligand, like 2-diphenylphosphinobenzoic acid (2dppba). acs.orgmdpi.com The interaction results in a simultaneous ligand exchange and a change in the metal's oxidation state, leading to the efficient release of acetylacetonate radicals (acac•). rsc.orgmdpi.com

This MABLI process serves as a powerful two-component system for initiating free radical polymerization (FRP) at room temperature and under air. acs.orgresearchgate.net The generated acac• radicals can directly initiate the polymerization of monomers like acrylates. mdpi.com Furthermore, these electron-poor acac• radicals can react with an iodonium (B1229267) salt to produce electron-rich aryl radicals, which significantly enhances the efficiency of redox polymerizations even without light. acs.orgacs.org The MABLI concept has been extended to photoactivated redox processes, creating highly effective initiating systems for both redox polymerization and photopolymerization. mdpi.comacs.org

System ComponentExampleRole
Metal Acetylacetonate Copper(II) acetylacetonate (Cu(acac)₂)Oxidizing agent, source of acac• radical. acs.org
Bidentate Ligand 2-diphenylphosphinobenzoic acid (2dppba)Reducing agent, interacts with metal complex. acs.orgmdpi.com
Optional Additive Iodonium salt (Iod)Reacts with acac• to generate more reactive aryl radicals. acs.orgacs.org

Strategies to Overcome Oxygen Inhibition in Redox (Photo)polymerization

Oxygen is a well-known inhibitor of free-radical polymerization, as it reacts with initiating and propagating radicals to form stable peroxy radicals, thereby quenching the polymerization process. radtech.org This is particularly problematic at the surface of a coating or material. radtech.org Various strategies exist to mitigate oxygen inhibition, including physical methods like using an inert atmosphere or chemical methods involving additives. radtech.orgresearchgate.netbomar-chem.com

In the context of copper-catalyzed systems, the MABLI process itself provides a remarkable strategy to overcome oxygen inhibition in redox (photo)polymerization. researchgate.net The high rate of radical generation from the Cu(acac)₂/bidentate ligand system can effectively consume the dissolved oxygen in the formulation. researchgate.net Once the oxygen is depleted, the continuously generated radicals can then efficiently initiate the polymerization, reducing the induction period typically caused by oxygen. researchgate.net This allows for effective curing even under ambient air conditions, which is a significant advantage for many industrial applications. rsc.org The combination of MABLI with photoactivation can further enhance surface curing by rapidly producing a high concentration of radicals where oxygen inhibition is most pronounced. acs.org

Copper Ii Acetylacetonate in Material Science and Thin Film Deposition

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications

Copper(II) acetylacetonate (B107027) is a well-established precursor for both CVD and ALD, enabling the controlled growth of thin films with tailored properties. Its effectiveness in these processes is a subject of extensive research, focusing on optimizing deposition conditions and understanding the underlying chemical mechanisms.

Deposition of Copper Metal Films

The deposition of pure copper metal films using Cu(acac)₂ is a key application, particularly for creating interconnects in integrated circuits. In a typical CVD process, Cu(acac)₂ vapor is thermally decomposed on a substrate. tandfonline.comsioc-journal.cn Studies have shown that the introduction of a reducing agent, such as hydrogen (H₂), is often necessary to facilitate the formation of high-purity copper films. aip.org For instance, microwave plasma-enhanced CVD (PECVD) using a Cu(acac)₂-H₂ system has successfully produced pure copper films with low resistivity, a critical factor for efficient electrical conduction. aip.org

Atomic layer deposition offers even more precise control over film thickness and conformality. However, the direct ALD of copper metal using Cu(acac)₂ and molecular hydrogen requires relatively high temperatures, typically above 250°C. rsc.org To overcome this, plasma-enhanced ALD (PEALD) can be employed, lowering the deposition temperature to below 100°C. rsc.org Another approach involves a two-step process: ALD of a copper oxide or copper nitride film followed by a reduction step to yield metallic copper. rsc.org Recent advancements have also demonstrated a facile ALD process for direct copper metal film fabrication using Cu(acac)₂ and hydroquinone (B1673460) as a reductant, achieving high growth rates at temperatures as low as 160°C. wiley.comaalto.firesearchgate.net

A novel method called electron-enhanced chemical vapor deposition (e-CVD) utilizes free electrons in a plasma discharge to act as the reducing agent, eliminating the need for secondary precursors and offering a more environmentally friendly and cost-effective alternative for depositing copper films from Cu(acac)₂. diva-portal.orgdiva-portal.org

Table 1: Deposition Parameters for Copper Metal Films using Cu(acac)₂

Deposition TechniqueCo-reactant/Reducing AgentDeposition Temperature (°C)Growth Rate/Deposition RateResulting Film Properties
MOCVDWater Vapor> 250Not specifiedSmooth copper films
Microwave Plasma-Enhanced CVDHydrogen (H₂)Room TemperatureNot specifiedPure copper with resistivity of 2-3 µΩ·cm
ALDMolecular Hydrogen (H₂)> 250Low (e.g., ~0.02 nm/cycle)Undesirable due to high temperature
Plasma-Enhanced ALDHydrogen Plasma85 - 140~0.02 nm/cycleCopper films
ALDHydroquinone160 - 2401.8 Å/cycleHighly crystalline, dense, and conductive
e-CVDPlasma (electrons)Not specifiedVariableStructure, morphology, and composition vary with parameters

Deposition of Copper Oxide Films (Cu₂O, CuO)

Copper(II) acetylacetonate is also a versatile precursor for depositing copper oxide thin films, which have applications in various electronic and optoelectronic devices. The specific oxide phase, either cuprous oxide (Cu₂O) or cupric oxide (CuO), can be controlled by the deposition conditions, particularly the choice of co-reactant and temperature.

For instance, ALD using Cu(acac)₂ and ozone (O₃) as precursors has been shown to produce the tenorite phase of copper(II) oxide (CuO) within a temperature window of 150°C to approximately 230°C, with a growth rate of about 0.038 nm per cycle. researchgate.netwiley.com The use of oxygen as a co-reactant in MOCVD has also been found to promote the removal of ligands from Cu(acac)₂ and facilitate the deposition of CuO. scielo.org.mx Studies on the thermal decomposition of Cu(acac)₂ vapor in the presence of oxygen have demonstrated the formation of crystalline nanometer-sized Cu₂O and CuO particles, with the introduction of oxygen increasing the decomposition rate. tandfonline.com

The deposition of Cu₂O, a p-type semiconductor with a direct bandgap, is of particular interest for applications in solar cells and thin-film transistors. aip.orgaip.orgresearchgate.net Researchers have successfully deposited Cu₂O films using Cu(acac)₂ as the precursor in an ALD process with a combination of water and oxygen as reactants at 200°C. aip.orgaip.orgresearchgate.net This process exhibited self-limiting behavior with a saturated growth-per-cycle of 0.07 Å. aip.orgaip.orgresearchgate.net Kinetic studies of MOCVD have shown that pure Cu₂O can be formed at 300°C within specific oxygen partial pressure ranges. researchgate.net

Table 2: Deposition of Copper Oxide Films using Cu(acac)₂

Deposition TechniqueCo-reactant(s)Deposition Temperature (°C)Resulting Oxide PhaseGrowth Rate/Key Findings
ALDOzone (O₃)150 - 230CuO (tenorite)~0.038 nm/cycle
ALDWater (H₂O) and Oxygen (O₂)200Cu₂O0.07 Å/cycle, self-limiting growth
MOCVDOxygen (O₂)300Cu₂O or CuOPhase depends on O₂ partial pressure
Vapor Thermal DecompositionOxygen/Nitrogen432, 596, 705Cu₂O and CuO nanoparticlesOxygen increases decomposition rate

Atomic Layer Deposition of Copper Oxide for All-Oxide Photovoltaics

The precise control over film thickness and composition offered by ALD makes it an ideal technique for fabricating the complex layered structures found in all-oxide photovoltaics. Copper oxide, particularly Cu₂O, is a promising material for these applications due to its favorable semiconducting properties. researchgate.netwiley.comaip.orgresearchgate.net

The use of Cu(acac)₂ as a precursor in ALD processes is being explored for the deposition of copper oxide layers in all-oxide solar cells. researchgate.netwiley.com The ability to deposit uniform and pinhole-free Cu₂O films is crucial for efficient device performance. aip.orgaip.orgresearchgate.net The ALD process using Cu(acac)₂ and ozone, which yields CuO, provides a stable and reproducible method for incorporating this material into photovoltaic architectures. researchgate.netwiley.com Furthermore, the development of ALD processes for Cu₂O using Cu(acac)₂ and co-reactants like water and oxygen opens up possibilities for creating high-quality p-type layers for solar cell applications. aip.orgaip.orgresearchgate.net

Surface Chemistry and Adsorption Mechanisms in CVD/ALD Processes

Understanding the surface chemistry and adsorption mechanisms of Cu(acac)₂ is fundamental to optimizing deposition processes. First-principles calculations and reactive molecular dynamics simulations have provided valuable insights into these phenomena. rsc.orgresearchgate.netscispace.com

Studies have shown that Cu(acac)₂ chemisorbs on the hollow site of a Cu(110) surface and readily decomposes into a copper atom and its acetylacetonate (acac) ligands. rsc.orgresearchgate.netscispace.com A sequential dissociation and reduction of the precursor [Cu(acac)₂ → Cu(acac) → Cu] has been observed. rsc.orgresearchgate.netscispace.com The dissociation of Cu(acac)₂ is an exothermic process on the Cu(110) surface. rsc.org The acac ligands themselves are thermodynamically stable on the copper surface, which can block further precursor adsorption, leading to the self-limiting growth characteristic of ALD. rsc.orgresearchgate.netscispace.com

The adsorption and reaction of Cu(acac)₂ are also influenced by the substrate. For instance, the conversion of the precursor with temperature is slower and less marked on a Cu(110) surface compared to a Ni(110) surface. aip.org The size of the precursor molecule and its ligands also plays a significant role in the growth-per-cycle (GPC) in ALD processes. nih.govacs.org Due to its smaller size, the acac ligand occupies less space on the surface, allowing for a higher packing density of Cu(acac)₂ precursors and consequently a higher GPC compared to larger copper precursors. nih.govacs.org

Influence of Co-Reactants (e.g., H₂, H₂O, O₂, O₃, CO) on Deposition Processes

The choice of co-reactant has a profound impact on the deposition process and the properties of the resulting film. The reactivity of different co-reactants with Cu(acac)₂ follows the order: atomic H > O₃ > H₂O. rsc.orgresearchgate.netscispace.comnih.gov

Hydrogen (H₂): Molecular hydrogen is found to be nonreactive towards Cu(acac)₂ on a Cu(110) surface. rsc.orgscispace.comnih.gov However, individual hydrogen atoms, such as those generated in a plasma, can easily break bonds in the Cu precursor, releasing the surface ligands into the gas phase. rsc.orgscispace.comnih.gov This is why plasma-enhanced processes are effective for depositing copper metal at lower temperatures. rsc.org

Water (H₂O): Water reacts with Cu(acac)₂ on a Cu₂O substrate through a ligand-exchange reaction, producing gaseous acetylacetone (B45752) (H(acac)) and surface hydroxyl (OH) species. rsc.orgscispace.comnih.gov The combination of H₂O and O₂ has been shown to have a synergistic effect in some cases, enabling the deposition of Cu₂O from Cu(acac)₂. aip.org

Oxygen (O₂) and Ozone (O₃): Oxygen promotes the removal of ligands from Cu(acac)₂ during CVD, facilitating the deposition of copper oxide. scielo.org.mx Ozone is a more reactive co-reactant than water and reacts with Cu(acac)₂ on a CuO surface through combustion reactions, with CO₂ and H₂O as the main by-products. rsc.orgscispace.comnih.gov This reactivity leads to the formation of CuO films in ALD processes. researchgate.netwiley.com

Carbon Monoxide (CO): While not as extensively studied as the other co-reactants in the context of Cu(acac)₂ deposition, the interaction of CO with copper surfaces is a well-known phenomenon in surface science and catalysis.

Kinetics of Precursor Sublimation and Thermal Deposition

The kinetics of Cu(acac)₂ sublimation and its subsequent thermal decomposition are critical parameters that govern the rate of film growth in CVD processes. The sublimation rate of Cu(acac)₂ has been found to be independent of time and inversely proportional to the pressure of the carrier gas (e.g., H₂ or Ar). researchgate.netosti.gov The apparent activation energy for the sublimation process has been determined to be 105.3 ± 9 kcal/mol. researchgate.netosti.gov

The thermal decomposition of Cu(acac)₂ on a substrate is a first-order reaction. sioc-journal.cn The rate-controlling step can vary depending on the experimental conditions. At low laser intensity in a laser-induced CVD process, the surface reaction on the substrate is the rate-limiting step. sioc-journal.cn At high laser intensity, the transport of precursor molecules to the substrate becomes the rate-limiting step. sioc-journal.cn In MOCVD for copper oxide films, the growth kinetics have been described by a Langmuir-Hinshelwood mechanism, involving the non-competitive adsorption of the reactants. researchgate.net

Exploration of Two-Step Metal-Organic Chemical Vapor Deposition (MOCVD) Processes

The development of copper thin films for microelectronics has led to the exploration of various deposition techniques, including two-step MOCVD processes. While some research has utilized related precursors like Copper(II)-1,1,1,5,5,5-hexafluoroacetylacetonate hydrate (B1144303) (Cu(hfac)₂·xH₂O), the principles are relevant to processes involving Copper(II) acetylacetonate. researchgate.net A notable two-step MOCVD method involves an initial oxide deposition step, followed by a reduction step. researchgate.net In the first stage, a cuprous oxide (Cu₂O) layer is deposited, which is then reduced to a pure elemental copper metal film in the second stage through exposure to a reducing agent like ethyl alcohol. researchgate.net This approach has been shown to successfully form smooth, continuous, and conformal copper films, which are potential candidates for high-quality seed layers in electroplating. researchgate.net Further studies have investigated the underlying mechanisms of this two-step process to potentially condense the stages into a single, more efficient step. researchgate.net The goal of these explorations is to overcome challenges associated with traditional deposition methods and produce high-purity copper films with desirable morphology and electrical properties. researchgate.netillinois.edu

Nanomaterial Synthesis

Copper(II) acetylacetonate serves as a key precursor in the synthesis of various nanomaterials due to its volatility and relatively low decomposition temperature. nanonasibulin.comnanonasibulin.com Its chemical properties allow for controlled decomposition, leading to the formation of nanoparticles with specific compositions and structures.

Formation of Copper and Copper Oxide Nanoparticles via Vapor Decomposition

The thermal decomposition of Copper(II) acetylacetonate vapor in a flow reactor is a well-studied method for producing crystalline copper (Cu) and copper(I) oxide (Cu₂O) nanoparticles. nanonasibulin.combohrium.com The composition and size of the resulting nanoparticles are highly dependent on experimental conditions such as furnace temperature and precursor vapor pressure. nanonasibulin.comacs.org

In a nitrogen atmosphere, the decomposition of Cu(acac)₂ vapor leads to the formation of supersaturated copper vapor, which then nucleates to form particles. nanonasibulin.com The process is understood to involve the formation of gaseous copper dimers (Cu₂) which play a crucial role in the nucleation and condensation process. nanonasibulin.com The formation of copper(I) oxide is attributed to a surface reaction involving the decomposition products, primarily carbon dioxide. nanonasibulin.combohrium.com

Research has systematically mapped the influence of process parameters on the final product. At a furnace temperature of 705.0°C, the crystalline product is dictated by the precursor vapor pressure: pure copper particles are formed at pressures above 10 Pa, while copper(I) oxide particles are formed at pressures at or below 1 Pa. nanonasibulin.combohrium.com A mixture of both phases is observed at intermediate pressures. nanonasibulin.combohrium.com The size of the primary particles is also tunable; for instance, at 432°C, the geometric mean diameter can be varied from approximately 5 nm to 27 nm by adjusting the precursor vapor pressure. acs.org

Table 1: Influence of Process Parameters on Nanoparticle Synthesis via Cu(acac)₂ Vapor Decomposition
Furnace Temperature (°C)Precursor Vapor Pressure (Pa)Resulting Crystalline ProductPrimary Particle Mean Diameter (nm)Reference
431.51.8 - 16Crystalline Copper3.7 to 7.2 bohrium.com
4326Copper27.3 acs.org
4320.13Copper(I) Oxide5.2 - 6.1 acs.org
705.0> 10Copper7.6 nanonasibulin.combohrium.com
705.0≤ 1Copper(I) Oxide24.0 nanonasibulin.combohrium.com
705.0IntermediateMixture of Cu and Cu₂ON/A nanonasibulin.combohrium.com

Synthesis of Copper Sulfide (B99878) Nanospheres (e.g., Cu₇.₂S₄)

Copper(II) acetylacetonate is an effective copper source for the synthesis of copper sulfide nanostructures, such as Cu₇.₂S₄ nanospheres. These materials can be produced through methods like solvothermal synthesis or aqueous reflux, reacting Cu(acac)₂ with a sulfur source in a suitable medium like oleic acid. rsc.orginorgchemres.org The morphology and crystalline phase of the resulting nanoparticles are influenced by reaction parameters including temperature, time, and the molar ratio of precursors. rsc.orginorgchemres.org

For example, using a solvothermal method, self-assembled Cu₇.₂S₄ nanospheres can be synthesized by reacting Copper(II) acetylacetonate with elemental sulfur. inorgchemres.org Studies have shown that a reaction temperature of 200°C for a duration of 24 hours is optimal for forming the pure hexagonal Cu₇.₂S₄ phase. inorgchemres.orginorgchemres.org Under these conditions, the nanostructures form a spherical morphology through the self-assembly of smaller nanoparticles. inorgchemres.org Similarly, an aqueous reflux method using a 1:1 molar ratio of Cu(acac)₂ to sulfur at 200°C for 10 hours also yields the pure hexagonal Cu₇.₂S₄ phase. rsc.org

Table 2: Synthesis Conditions for Cu₇.₂S₄ Nanospheres using Cu(acac)₂
Synthesis MethodSulfur SourceTemperature (°C)Time (h)Key FindingReference
SolvothermalElemental Sulfur20024Sufficient for pure hexagonal Cu₇.₂S₄ phase formation. inorgchemres.orginorgchemres.org
Aqueous RefluxElemental Sulfur20010Optimum condition for pure hexagonal Cu₇.₂S₄ phase with a 1:1 precursor ratio. rsc.org

Preparation of Core-Shell Nanocrystals (e.g., Au/CNTS)

Copper(II) acetylacetonate is a vital precursor in the synthesis of complex core-shell nanocrystals, which have applications in optoelectronics. acs.orgnih.gov One prominent example is the formation of Au/CNTS (Gold/Cu₂NiSnS₄) core-shell structures. acs.orgnih.gov The synthesis is typically achieved using a colloidal hot-injection method. acs.orgnih.govarxiv.org

In a typical procedure for the shell material, Copper(II) acetylacetonate (as the copper source) is mixed with nickel and tin precursors, such as Nickel(II) acetylacetonate and Tin(II) chloride, in a high-boiling point solvent like oleylamine. acs.orgnih.gov This mixture is heated, followed by the rapid injection of a sulfur source and a pre-synthesized gold nanoparticle solution. acs.orgnih.gov This process leads to the formation of high-quality core-shell nanocrystals where the chalcogenide material (CNTS) forms a shell around a gold (Au) core. acs.orgnih.gov Similarly, Cu(acac)₂ has been used in the synthesis of other core-shell structures, including Cu/CuAu nanocubes, through processes like galvanic replacement. osti.gov

Thin Film Research

In addition to nanomaterial synthesis, Copper(II) acetylacetonate is employed in the fabrication of thin films, which are fundamental components in many electronic and optical devices.

Thermal Evaporation Techniques for Thin Film Deposition

Thermal evaporation is a physical vapor deposition technique used to create thin films of Copper(II) acetylacetonate. science.govnih.gov The process involves heating the solid Cu(acac)₂ powder in a high vacuum environment (e.g., ~1 × 10⁻⁵ mbar) until it sublimates. nih.gov The resulting vapor then travels and condenses onto a substrate, forming a thin film.

The as-deposited films are often polycrystalline with a specific preferred crystal orientation. nih.gov The structural, morphological, and optical properties of these films can be significantly modified through post-deposition treatments. science.govnih.gov For instance, thermal annealing under vacuum at temperatures up to 423 K can enhance the morphological properties of the films without causing decomposition of the Cu(acac)₂ compound. nih.gov Conversely, exposing the films to atmospheric plasma can also alter their characteristics; short exposure times may increase crystallinity, while longer exposures can lead to an amorphous state and a significant reduction in surface roughness. science.gov

Influence of Plasma Exposure on Thin Film Properties

The exposure of Copper(II) acetylacetonate (Cu(acac)₂) thin films to plasma, particularly atmospheric and oxygen plasma, significantly modifies their structural, morphological, and optical properties. researchgate.netscience.govresearchgate.net This treatment can be a crucial post-deposition step to tailor the film characteristics for specific applications.

Studies have shown that exposing as-grown Cu(acac)₂ thin films to atmospheric plasma can lead to notable changes. For instance, a short exposure of 5 minutes has been found to enhance the crystallinity of the films. researchgate.netscience.gov However, extending this exposure time to 10 minutes can have the opposite effect, transforming the crystalline film into an amorphous state. researchgate.netscience.gov This transition highlights the critical role of plasma exposure duration in controlling the film's structural properties.

The surface morphology of the thin films is also strongly influenced by plasma treatment. Atomic Force Microscopy (AFM) has revealed a dramatic reduction in surface roughness. In one study, the average roughness of a Cu(acac)₂ thin film decreased from 63.35 nm to approximately 1 nm after plasma interaction. researchgate.netscience.gov Similarly, when treated with oxygen plasma, the surface of the films becomes smoother. researchgate.net

Plasma exposure also induces changes in the chemical composition of the films. With increasing oxygen plasma exposure time, there is a notable increase in the copper content and a decrease in the carbon content. researchgate.net For example, after 20 minutes of plasma treatment, the carbon and copper content were recorded at 61.07% and 7.18%, respectively. researchgate.net

The optical properties of Cu(acac)₂ thin films are likewise altered by plasma exposure. Spectrophotometric studies have shown that the indirect energy gap of the films can be tuned. For example, a 10-minute exposure to atmospheric plasma resulted in a decrease of the indirect energy gap from 3.20 eV to 2.67 eV. researchgate.netscience.gov This modification of the band gap can significantly impact the film's performance in optoelectronic devices.

Table 1: Effect of Plasma Exposure on Cu(acac)₂ Thin Film Properties

ParameterBefore Plasma ExposureAfter 5 min Atmospheric Plasma ExposureAfter 10 min Atmospheric Plasma Exposure
Crystallinity PolycrystallineIncreased CrystallinityAmorphous
Average Roughness (nm) 63.35-~1
Indirect Energy Gap (eV) 3.20-2.67

Effects of Post-Deposition Annealing on Thin Film Morphology and Structure

Post-deposition annealing in a vacuum is a critical thermal treatment that significantly influences the structural and morphological properties of thermally evaporated Copper(II) acetylacetonate (Cu(acac)₂) thin films. nih.gov The thermal stability of the Cu(acac)₂ powder itself is a key factor, with thermogravimetric analysis indicating stability up to 423 K. nih.gov

The annealing process has a pronounced effect on the crystallinity of the films. X-ray diffraction (XRD) analysis reveals that both as-deposited and annealed films exhibit a polycrystalline nature. nih.gov A preferred orientation in the [1¯01] direction is consistently observed in these films. nih.gov It is crucial to ensure that the annealing process does not lead to the decomposition of the Copper(II) acetylacetonate. Fourier Transform Infrared (FTIR) spectroscopy has been employed to confirm that no decomposition occurs during preparation or annealing up to 423 K. nih.gov

The surface morphology of the Cu(acac)₂ thin films, as characterized by field emission scanning electron microscopy (FESEM), shows significant enhancement with annealing. nih.gov This improvement in morphological properties is observed up to an annealing temperature of 423 K. nih.gov However, annealing at higher temperatures can lead to phase changes. For instance, in copper oxide thin films derived from other precursors, annealing at 300 °C can result in a mix of tenorite (CuO) and cuprite (B1143424) (Cu₂O) phases, while annealing at 400 °C can lead to a complete conversion to the tenorite structure. electrochemsci.orgcapes.gov.brresearchgate.net

Table 2: Influence of Annealing Temperature on Copper Oxide Thin Film Properties

Annealing Temperature (°C)Crystalline PhaseGrain Size (µm)
As-preparedCuprite (Cu₂O)52.3
200Cuprite (Cu₂O)-
300Mixed Tenorite (CuO) and Cuprite (Cu₂O)65.5
400Tenorite (CuO)97.6

Note: Data in this table is for chemically deposited copper oxide films and is provided for illustrative purposes of general annealing effects. electrochemsci.orgcapes.gov.brresearchgate.net

Studies on the Optical Properties of Thin Films

The optical properties of thin films derived from Copper(II) acetylacetonate are a key area of investigation, as they determine the suitability of these films for various optoelectronic applications. These properties are significantly influenced by both post-deposition treatments like annealing and the deposition method itself.

Spectrophotometric measurements are commonly used to determine the optical constants of the films. nih.gov Post-deposition annealing has been shown to significantly impact the nonlinear optical properties of Cu(acac)₂ thin films, including the third-order optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂). nih.gov

The optical band gap is a crucial parameter that can be tailored through processing conditions. For instance, annealing of copper oxide thin films has been shown to shift the optical band gap from 2.40 eV to 1.73 eV. electrochemsci.orgcapes.gov.brresearchgate.net In another study, Cu₂O thin films produced by atomic layer deposition using Cu(acac)₂ as a precursor exhibited a direct forbidden bandgap of 2.07 eV and a direct allowed bandgap of 2.60 eV for a 26 nm thick film. aip.orgaip.org These values are consistent with expected values for Cu₂O. aip.orgaip.org Thin films of Cu₂O are noted to have a wider bandgap compared to cupric oxide (CuO), which has an indirect bandgap of around 1.24 eV. aip.org

The deposition method also plays a role in the optical characteristics. For example, Cu₂O thin films prepared by the mist chemical vapor deposition (mist-CVD) method using Cu(acac)₂ showed a bandgap in the range of 2.29–2.37 eV. bohrium.com Furthermore, films prepared using an acetylacetonate sol-gel method generally showed better transmittance at annealing temperatures between 850°C and 950°C compared to those prepared from nitrate (B79036) precursors. scirp.org

The refractive index (n) and extinction coefficient (k) are also important optical constants. For a Cu₂O film of approximately 25 nm thickness, a refractive index of 2.4 at a wavelength of 632.8 nm has been reported. aip.org

Table 3: Optical Properties of Copper Oxide Thin Films from Cu(acac)₂ and other precursors

Film Type / Deposition MethodTreatmentOptical Band Gap (eV)Refractive Index (n) @ 632.8 nm
Copper OxideAnnealed2.40 to 1.73-
Cu₂O / ALD from Cu(acac)₂As-deposited (26 nm)2.07 (direct forbidden), 2.60 (direct allowed)2.4
Cu₂O / Mist-CVD from Cu(acac)₂As-deposited2.29 - 2.37-
CuGaO₂ / Sol-gel from acetylacetonateAnnealed (800-1000°C)> 3.1-

Copper Ii Acetylacetonate in Metal Organic Frameworks Mofs Research

Role as a Precursor in MOF Synthesis

The application of copper(II)acetylacetonate as a metal source is pivotal in the synthesis of diverse MOF architectures, ranging from one-dimensional chains to complex three-dimensional networks. Its chemical properties allow for controlled reactions with organic linkers under various conditions, leading to the formation of crystalline porous materials.

A novel and eco-efficient method for the synthesis of one-dimensional (1D) MOFs utilizes copper(II)acetylacetonate and its derivatives in supercritical carbon dioxide (scCO₂). rsc.org This approach circumvents the use of toxic organic solvents, aligning with the principles of green chemistry. In this method, neutral copper(II) acetylacetonate (B107027) complexes are reacted with linear bidentate linkers, such as 4,4′-bipyridine and 4,4′-trimethylenedipyridine, under compressed CO₂ at elevated temperature and pressure. rsc.org

The success of this synthesis is closely linked to the solubility of the copper precursor in scCO₂. rsc.org Fluorinated derivatives of copper(II)acetylacetonate exhibit higher solubility and, consequently, facilitate the formation of 1D coordination polymers. rsc.org The reaction yields for these syntheses are reported to be close to 100%, as the reactants are almost entirely consumed. rsc.org This method produces highly crystalline 1D-MOFs held together by axial Cu–N bonds. rsc.org

Table 1: Synthesis of 1D MOFs using Copper(II)acetylacetonate Derivatives in scCO₂

Copper PrecursorOrganic LinkerReaction ConditionsProduct DimensionalityKey Finding
Copper(II)acetylacetonate4,4′-bipyridine60 °C, 20 MPa scCO₂1DReaction is slower due to lower solubility of the precursor in scCO₂. rsc.org
Copper(II)trifluoroacetylacetonate4,4′-bipyridine60 °C, 20 MPa scCO₂1DHigher solubility leads to more efficient reaction.
Copper(II)hexafluoroacetylacetonate4,4′-trimethylenedipyridine60 °C, 20 MPa scCO₂1DHigh solubility ensures a high reaction yield. rsc.org

While various copper salts are commonly employed, copper(II)acetylacetonate can also serve as a precursor for the synthesis of three-dimensional (3D) copper-based MOFs. The flexible coordination geometry of the copper(II) ion allows for the formation of diverse 3D structures. mdpi.com The synthesis typically involves the reaction of the copper source with multidentate organic linkers in a suitable solvent system, often under solvothermal conditions. The choice of linker and reaction conditions dictates the final topology of the 3D framework. For instance, the well-known 3D Cu-MOF, HKUST-1, is synthesized from a copper source and a tricarboxylate linker. frontiersin.orgyoutube.com Although copper nitrate (B79036) is a common precursor for HKUST-1, the principle of using a soluble copper(II) source like copper(II)acetylacetonate is applicable.

A fascinating application of metal acetylacetonates (B15086760) in MOF research is the synthesis of composite crystals. One reported method involves the reaction of a Cu-Cr layered double hydroxide (B78521) (LDH) with acetylacetone (B45752) to form composite crystals of copper(II)acetylacetonate and chromium(III)acetylacetonate. These composite crystals exhibit nanoporosity. Transmission electron microscopy (TEM) analysis has revealed that the inner core of these nanoporous crystals consists of Cu(acac)₂ and is coated with poorly crystalline Cr(acac)₃.

Functionalization and Integration of Copper(II) Sites in MOFs

Beyond its role as a simple precursor, copper(II)acetylacetonate is instrumental in the functionalization of MOFs to introduce specific properties, particularly for catalysis. The incorporation of copper(II) sites can create active centers for a variety of chemical transformations.

The incorporation of copper(II) species into MOF frameworks can significantly enhance their catalytic activity. While direct incorporation of the intact copper(II)acetylacetonate molecule is less common, the copper(II) ions originating from it can be integrated into the MOF structure. These copper centers can act as active sites for various reactions. For example, copper-based MOFs have shown promise as catalysts in a range of organic oxidation processes. The activation of these MOFs, often by removing coordinated solvent molecules, can expose the copper sites, making them accessible to reactants.

Copper(II)-based MOFs are excellent candidates for heterogeneous catalysis due to their high metal content and the potential for creating accessible Lewis acid sites. rsc.org The coordinatively unsaturated copper(II) centers within the MOF structure can function as Lewis acids, which are crucial for catalyzing a variety of organic transformations. rsc.org The synthesis of MOFs using precursors like copper(II)acetylacetonate allows for the controlled introduction of these Lewis acidic copper sites. The catalytic performance of such MOFs is often positively correlated with the number of accessible Lewis acid sites. The design of the MOF structure, including the choice of organic linker, can influence the accessibility and reactivity of these copper centers.

MOF Characterization and Stability Studies

The characterization and stability of metal-organic frameworks (MOFs) are critical for their practical applications. When copper(II) acetylacetonate is used as a precursor or component, understanding the thermal and chemical stability of the resulting copper-containing MOF is essential. This section details the analysis of these MOFs using thermogravimetric analysis and studies on their structural integrity in various media.

Thermogravimetric Analysis (TGA) of Copper-Containing MOFs

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For copper-containing MOFs, TGA provides insights into the temperatures at which solvent molecules are removed, the point of ligand decomposition, and the eventual collapse of the framework.

The thermal decomposition of the precursor, copper(II) acetylacetonate, begins with a slight mass loss up to 200°C due to the evaporation of moisture. researchgate.net The significant decomposition of the organic part of the molecule occurs just below 300°C. researchgate.net In an air atmosphere, the total mass loss is approximately 76.25%, while in an argon atmosphere, it is about 72.86%. researchgate.net The decomposition in air involves the removal of acetylacetone ligands, followed by further breakdown into simpler compounds like CO2.

When incorporated into MOFs, the thermal behavior can be correlated with the stability of the framework. For instance, a generic copper-MOF (Cu-MOF) was found to be thermally stable up to approximately 330°C, at which point it exhibited a weight loss of about 10%. researchgate.net The TGA profile of copper benzene-1,3,5-tricarboxylate (CuBTC), a well-known copper-based MOF, shows two primary stages of weight loss. researchgate.net The first stage, occurring around 120°C, corresponds to the removal of adsorbed water molecules, accounting for a nearly 35% weight loss. researchgate.net The second major weight loss of about 60% happens between 240°C and 380°C, which is attributed to the loss of the tricarboxylate (BTC) linker molecule. researchgate.net

In another example, a 3D copper-MOF containing glutarate and 4,4′-azopyridine, formulated as [Cu₂(C₅H₆O₄)₂(C₁₀H₈N₄)]·3(H₂O), showed a weight loss of 8.26% attributed to the removal of three solvent water molecules. mdpi.com This initial weight loss is a common feature in the TGA of MOFs, representing the departure of guest or coordinated solvent molecules before the structural decomposition of the framework itself.

MaterialTemperature Range (°C)Weight Loss (%)Attributed EventSource
Copper(II) acetylacetonate (in air)>20076.25 (total)Decomposition of organic ligands researchgate.net
Copper(II) acetylacetonate (in argon)>20072.86 (total)Decomposition of organic ligands researchgate.net
Cu-MOF (general)~330~10Initial framework decomposition researchgate.net
CuBTC~120~35Removal of adsorbed water molecules researchgate.net
CuBTC240 - 380~60Decomposition of BTC linker researchgate.net
[Cu₂(C₅H₆O₄)₂(C₁₀H₈N₄)]·3(H₂O)Not specified8.26Removal of three solvent water molecules mdpi.com

Structural Stability of Copper(II)acetylacetonate-Loaded MOFs in Various Media

The structural stability of MOFs in different chemical environments is a crucial factor for their application, especially in liquid-phase processes. researchgate.net The robustness of a MOF is largely determined by the strength of its metal-ligand coordination bonds. researchgate.netmdpi.com MOFs synthesized with high-valent metal ions and carboxylate-based linkers, for instance, often exhibit significant stability in acidic aqueous solutions but may be less stable in basic environments. mdpi.com

The stability of copper-containing MOFs is influenced by the surrounding medium. Water, in particular, can be detrimental as it can break the coordination bonds between the copper ions and the organic linkers, leading to structural collapse. mdpi.com The practical use of many MOFs depends on their ability to remain intact in aqueous or humid conditions. mdpi.com For example, degradation tests performed on a Cu(AZPY)-MOF in water and phosphate-buffered saline (PBS) for one day confirmed its stability, with negligible release of Cu(II) ions. mdpi.com

The choice of solvent can significantly affect the properties of the copper center. Studies on the copper(II) acetylacetonate complex itself have shown that the coordination environment around the Cu(II) ion is strongly dependent on the solvent. nih.gov Solvents such as water and pyridine (B92270) can directly coordinate with the complex, which would in turn affect the stability and properties of a MOF that incorporates this unit. nih.gov

MOF Type/ComponentMediumObservationSource
General MOFsAqueous/Humid EnvironmentsWater can break coordination bonds, causing structural decomposition. mdpi.com
Carboxylate-based MOFs with high-valent metalsAcidic WaterGenerally possess remarkable robustness. mdpi.com
Carboxylate-based MOFs with high-valent metalsAlkaline EnvironmentsExhibit moderate resistance. mdpi.com
Cu(AZPY)-MOFWater and PBS (1 day)Framework remained stable with negligible Cu(II) release. mdpi.com
ZrMOF–BIPYProtic solvents (e.g., methanol, isopropanol)Susceptible to chemical breakdown. rsc.org
Copper(II) acetylacetonate complexWater, PyridineSolvents directly coordinate to the Cu(II) center, affecting its properties. nih.gov

Decomposition Mechanisms and Thermal Behavior of Copper Ii Acetylacetonate

Thermal Decomposition Studies

The thermal decomposition of copper(II) acetylacetonate (B107027) (Cu(acac)₂) does not occur in a single step but rather through a series of reactions. In an inert atmosphere, the initial step is believed to be the release of acetylacetone (B45752) ligands from the central copper atom. rowan.edu This is followed by more complex reactions involving the breakdown of the organic ligands. acs.org

In the presence of water vapor, the decomposition mechanism is altered. A proposed three-step pathway includes:

Formation of a gaseous hydrate (B1144303) complex. acs.orgacs.org

A proton transfer from the coordinated water to a ligand, leading to the liberation of gaseous acetylacetone. acs.orgacs.org

Partial destruction (oxidation) of the remaining ligands and the reduction of Cu²⁺ to elemental copper (Cu⁰). acs.orgacs.org

Under oxidizing conditions, such as in the presence of oxygen or ozone, the decomposition involves combustion-like reactions, leading to different final products. researchgate.netrsc.org For instance, with ozone, the reaction produces carbon dioxide and water as main by-products. rsc.org

The rate of Cu(acac)₂ decomposition is highly dependent on both temperature and the surrounding gaseous environment. The decomposition temperature in an inert atmosphere is reported to begin around 200 °C, with significant decomposition occurring at higher temperatures. acs.orgresearchgate.net One study noted the decomposition starting at 286 °C in an inert atmosphere. researchgate.netresearchgate.net Another study using thermogravimetric analysis (TGA) under a nitrogen atmosphere observed a weight loss step at 320 °C, attributed to the decomposition of the acetylacetonate. semanticscholar.org

The presence of different gases significantly impacts the decomposition temperature and rate:

Inert Atmosphere (Nitrogen, Argon): In a pure nitrogen atmosphere, complete decomposition of Cu(acac)₂ vapor requires a furnace temperature of 705 °C. acs.org TGA analysis in argon shows a total mass loss of 72.86%, with the main decomposition occurring above 200 °C. researchgate.net

Water Vapor: Water vapor has the most drastic effect, significantly lowering the decomposition temperature. The temperature for complete decomposition can be reduced to as low as 432 °C. acs.org

Oxidizing Atmosphere (Air, Oxygen): In the presence of oxygen, the decomposition rate increases, and impurities are more effectively removed from the resulting particles. nanonasibulin.comtandfonline.com TGA in air shows a total mass loss of 76.25%. researchgate.net The introduction of even small amounts of oxygen (0.5%) can lead to the formation of copper oxides instead of pure copper. nanonasibulin.com

The table below summarizes the effect of the gaseous environment on the decomposition temperature.

Gaseous EnvironmentTemperature for Complete Decomposition (°C)Reference
Inert Nitrogen705 acs.org
Hydrogen/Nitrogen Mixture596 acs.org
Water Vapor/Nitrogen Mixture432 acs.org

Water Vapor: Water vapor plays a crucial role by acting as a reactant, not just a catalyst. It forms a hydrate complex with Cu(acac)₂, which has a lower decomposition temperature. acs.orgacs.org This leads to a ligand-exchange reaction, producing gaseous acetylacetone (H(acac)) and surface hydroxyl (OH) species on a Cu₂O substrate. rsc.orgscispace.com This mechanism significantly enhances the decomposition rate at lower temperatures. acs.orgacs.org

Hydrogen: The role of hydrogen is more complex and appears to be surface-dependent. While some studies on vapor-phase decomposition report that molecular hydrogen has an insignificant effect on the decomposition rate acs.orgacs.orgrsc.orgscispace.com, others suggest it facilitates the process. For instance, on certain surfaces, atomic hydrogen can easily break bonds in the Cu(acac)₂ precursor, releasing the ligands into the gas phase. rsc.orgscispace.com The reduction of Cu(acac)₂ in a hydrogen atmosphere at 300°C has been used to coat carbon nanotubes with copper. researchgate.net First-principles calculations show that while molecular hydrogen is nonreactive towards Cu(acac)₂ on a Cu(110) surface, individual hydrogen atoms are highly reactive. rsc.orgscispace.com

The products of Cu(acac)₂ decomposition vary significantly with the experimental conditions.

Gaseous Products:

In an inert atmosphere, the primary gaseous product is acetylacetone. acs.orgcdnsciencepub.com Other by-products from the ligand destruction include low volatile long-chain compounds containing ketone, alcohol, ester, and ether groups. acs.org

Under oxidizing conditions (air or with ozone), the main gaseous by-products are carbon dioxide (CO₂) and water (H₂O). rsc.orgresearchgate.net Mass spectrometry analysis during decomposition in air detects ions corresponding to hydrocarbons, CO₂, and H₂O. researchgate.net

Solid Products: The solid products are highly dependent on the temperature and the gaseous atmosphere.

Inert Atmosphere: Decomposition in an inert nitrogen atmosphere can yield crystalline copper (Cu) particles at temperatures of 431.5 °C and 596 °C. nanonasibulin.combohrium.com At higher temperatures (705 °C), the product depends on the precursor vapor pressure; high pressure favors the formation of Cu, while low pressure leads to copper(I) oxide (Cu₂O). nanonasibulin.combohrium.com

Oxidizing Atmosphere: The presence of oxygen leads to the formation of copper oxides. With increasing oxygen concentration and temperature, the oxidation state of the copper in the product increases, from Cu₂O to copper(II) oxide (CuO). researchgate.netnanonasibulin.com For example, at 596 °C, a 0.5% oxygen concentration yields a mix of Cu₂O and CuO, while a 10% oxygen concentration produces pure CuO. nanonasibulin.com

Hydrogen Atmosphere: Decomposition in the presence of hydrogen generally leads to the formation of metallic copper. acs.org However, even with hydrogen, carbon can be present as an impurity in the solid product. acs.org

Water Vapor: The introduction of water vapor facilitates the formation of pure copper nanoparticles at lower temperatures, although some undecomposed precursor may remain if the temperature is not high enough. acs.org

The following table summarizes the solid products formed under different conditions.

AtmosphereTemperature (°C)Precursor Vapor PressureSolid Product(s)Reference
Nitrogen431.5-Cu nanonasibulin.combohrium.com
Nitrogen596.0-Cu nanonasibulin.combohrium.com
Nitrogen705.0> 10 PaCu nanonasibulin.combohrium.com
Nitrogen705.0≤ 1 PaCu₂O nanonasibulin.combohrium.com
0.5% O₂ in N₂432-Cu₂O nanonasibulin.com
10% O₂ in N₂432-Cu₂O and CuO nanonasibulin.com
10% O₂ in N₂705-CuO nanonasibulin.com

Kinetic studies of Cu(acac)₂ thermal decomposition on substrates like quartz and various metal and oxide surfaces have provided insights into the reaction order and rate-controlling steps. The decomposition of Cu(acac)₂ on a quartz substrate was found to be a first-order reaction. sioc-journal.cn On copper-rich surfaces like Cu(110) and Cu₂O(111), the decomposition is faster compared to the more oxidized CuO(111) surface, indicating that surface copper atoms are the reactive species. rsc.org

The activation energy for the decomposition has been determined under various conditions. In supercritical carbon dioxide, the activation energy was found to be in the range of 52.4–60.3 kJ/mol, which is lower than values observed in air or a vacuum. rowan.edu This suggests an energy-saving benefit of using supercritical CO₂ as a process solvent. rowan.edu

The rate-limiting step in the thermal decomposition of Cu(acac)₂ for film deposition can be either controlled by surface reaction kinetics or by the mass transport of the precursor to the substrate. Research has shown that the dominant mechanism depends on the experimental conditions, particularly the laser intensity used for heating the substrate in laser-assisted CVD. sioc-journal.cn

Surface-Controlled Mechanism: At low laser intensity, the rate of decomposition is limited by the speed of the chemical reaction occurring on the substrate surface. sioc-journal.cn

This transition from a surface-controlled to a transport-controlled regime highlights the interplay between reaction kinetics and mass transfer in the CVD process.

Photodecomposition and Photolysis Mechanisms of Copper(II) acetylacetonate

The decomposition of Copper(II) acetylacetonate, Cu(acac)₂, can be initiated by the absorption of light, leading to a series of photochemical reactions. The mechanisms of these reactions can be categorized into direct photolysis, where the complex itself absorbs the light, and sensitized photodecomposition, where a different molecule absorbs the light and transfers energy or an electron to the copper complex.

Direct Photolysis of Copper(II) acetylacetonate

Direct photolysis of Copper(II) acetylacetonate in organic solvents is generally an inefficient process that occurs upon irradiation with ultraviolet light. cdnsciencepub.com The process requires the excitation of the ligand-to-metal charge-transfer (LMCT) band, which is found around 243 nm. cdnsciencepub.com

The primary photochemical step is believed to be an internal redox process. cdnsciencepub.com Upon absorption of a photon, an intramolecular electron transfer occurs from the π-system of one of the acetylacetonate ligands to the central copper(II) ion. nsc.ru This reduces the copper center from Cu(II) to Cu(I) and generates an acetylacetonatoxy radical. cdnsciencepub.com

Reaction Scheme: Cu(II)(acac)₂ + hν (LMCT) → [Cu(I)(acac) •(acac)]* → Cu(I)(acac) + •acac

Sensitized Photodecomposition Mechanisms (e.g., electron transfer, energy transfer)

The photodecomposition of Cu(acac)₂ can be made significantly more efficient through the use of photosensitizers, particularly certain ketones. cdnsciencepub.comcdnsciencepub.com While direct photolysis is slow, sensitized photolysis in the presence of compounds like benzophenone (B1666685) proceeds rapidly, yielding the same primary products: a copper(I) complex and acetylacetone. cdnsciencepub.com

Initial investigations considered a classical triplet-triplet energy transfer from the excited sensitizer (B1316253) to the Cu(acac)₂. However, this mechanism was deemed unlikely. cdnsciencepub.comcdnsciencepub.com Research found no correlation between the triplet energies of a wide range of ketone sensitizers and their ability to sensitize the decomposition of the copper complex. cdnsciencepub.comresearchgate.net

Instead, the favored mechanism is an electron transfer process occurring within an encounter complex formed between the excited state of the sensitizer and the ground state Cu(acac)₂. cdnsciencepub.comcdnsciencepub.comresearchgate.net The calculated free energy changes (ΔG) for electron transfer from various sensitizers support this proposal. cdnsciencepub.com In this mechanism, the excited sensitizer donates an electron to the copper complex, initiating the reduction of Cu(II) to Cu(I) and subsequent decomposition.

The efficiency of sensitized photoreduction is also dependent on the solvent. In alcohol solvents, the order of efficiency (isopropanol > ethanol (B145695) > methanol) correlates with the ease of abstraction of an α-hydrogen atom from the alcohol by the resulting acetylacetonatoxy radical. cdnsciencepub.com

The table below summarizes the effectiveness of various sensitizers in the photodecomposition of Cu(acac)₂.

SensitizerTriplet Energy (kcal/mol)Observation in Isopropanol
Acetone78.0Rapid decomposition
Acetophenone73.6Rapid decomposition
Benzophenone68.5Rapid decomposition
Xanthone74.2Rapid decomposition
Fluorenone53.3Failed to sensitize
Anthracene42.0Failed to sensitize

Data sourced from research on sensitized photolysis, indicating that high triplet energy does not guarantee sensitization, supporting the electron transfer mechanism over classical energy transfer. cdnsciencepub.comcdnsciencepub.com

Irradiation of Cu(acac)₂ with a sensitizer like benzophenone in the presence of a stabilizing ligand such as triphenylphosphine (B44618) can trap the resulting copper(I) species, leading to an excellent yield of stable complexes like Cu(acac)(PPh₃)₂ without the precipitation of copper(I) oxides or metallic copper. cdnsciencepub.comcdnsciencepub.com

Interactions with Triplet Excited States and Biradicals during Photolysis

Copper(II) acetylacetonate, as a paramagnetic species, can interact with other transient species in solution, such as triplet excited states and biradicals. researchgate.net Studies involving phenylalkyl ketones, which undergo the Norrish Type II photoreaction, have provided insight into these interactions. The Norrish Type II reaction proceeds via a 1,4-biradical intermediate formed from the ketone's triplet excited state.

Cu(acac)₂ efficiently quenches the triplet excited states of these ketones. researchgate.netcapes.gov.br Furthermore, it interacts with the triplet 1,4-biradical intermediate. researchgate.net This interaction does not lead to new, unexpected products but rather influences the partitioning of the biradical's subsequent reactions. Specifically, the presence of Cu(acac)₂ enhances the formation of cyclobutanol (B46151) products from the biradical over cleavage products. researchgate.net

This interaction is particularly notable when a trapping agent for Cu(I) is present. In the presence of triphenylphosphine (Ph₃P), the interaction between the triplet biradical and Cu(acac)₂ results in the efficient reduction of the copper complex to form the stable Cu(I) complex, Cu(acac)(PPh₃)₂. researchgate.net The rate constant for this reduction process is very high, estimated to be approximately 6 × 10⁹ M⁻¹ s⁻¹. researchgate.net This demonstrates that the biradical can effectively act as a reducing agent for the copper complex, a process facilitated by the paramagnetic nature of Cu(II).

Advanced Research Topics and Future Directions

Applications in Emerging Technologies

Copper(II) acetylacetonate (B107027) is a versatile organometallic compound that serves as a valuable precursor in the fabrication of advanced materials for various technological applications. chemimpex.comheavenmaterials.comamericanelements.com Its utility stems from its solubility in organic solvents and its ability to decompose at relatively low temperatures to form copper or copper oxide materials. chemimpex.comnih.gov

[Cu(acac)₂] is widely used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films and nanoparticles of copper and its oxides (CuO, Cu₂O). nih.govrsc.orgdiva-portal.orgrsc.org These materials are integral to many electronic and optoelectronic devices. heavenmaterials.com

The deposition process can be finely controlled to yield materials with specific oxidation states and properties. For example, studies have shown that using [Cu(acac)₂] on H-terminated silicon surfaces can lead to the deposition of Cu(I) species. rsc.org ALD processes using [Cu(acac)₂] and ozone as precursors have been successfully employed to deposit amorphous, ultrathin, and pinhole-free p-type cupric oxide (CuO) films. aip.org These films are semiconducting and have been used to fabricate high-performance photodiodes by creating a heterojunction with n-type zinc oxide (ZnO), demonstrating excellent potential for UV detectors. aip.org The compound is also a precursor for cuprous oxide (Cu₂O), a p-type semiconductor with applications in thin-film transistors and photovoltaics due to its non-toxic nature and high hole mobility. sigmaaldrich.com

Applications of Copper(II) acetylacetonate as a Precursor
Application AreaMaterial SynthesizedDeposition MethodResulting Device/Use
OptoelectronicsCu₂NiSnS₄ (CNTS) nanocrystalsHot injectionPhotoactive material for hybrid photodetectors chemimpex.comaip.org
ElectronicsCopper (Cu) thin filmse-CVDInterconnects for microchips rsc.org
Optoelectronicsp-type CuO thin filmsSpatial ALDUV detectors, CuO/ZnO photodiodes aip.org
ElectronicsCu₂O thin filmsALDThin-film transistors sigmaaldrich.com
PhotocatalysisCu-Ga-Zn-S nanorodsHigh-temperature injectionPhotocatalytic water splitting chemimpex.comaip.org

The precursor nature of [Cu(acac)₂] makes it highly relevant to renewable energy technologies, particularly in the fabrication of solar cells. nih.gov It is used to create various components of photovoltaic devices, from light-absorbing layers to interfacial buffer layers. acs.orgresearchgate.net

In one application, [Cu(acac)₂] is used as a copper source, along with precursors for indium and gallium, to synthesize Copper Indium Gallium Selenide (CIGS) ink via a non-vacuum, hot injection method. acs.org This ink can then be deposited by spin-coating to create the active layer in CIGS solar cells. acs.org

Furthermore, [Cu(acac)₂] has been successfully used to create an environmentally friendly copper oxide (CuOₓ) hole extraction buffer layer for polymer solar cells (PSCs). researchgate.net This layer is prepared by spin-coating a solution of the precursor and then applying a low-temperature thermal transformation in air. researchgate.net The introduction of this CuOₓ layer improves the open-circuit voltage and short-circuit current, significantly boosting the power conversion efficiency of the solar cells. researchgate.net

More recently, it has been employed as a passivator at the interface between the perovskite and the hole transport layer in perovskite solar cells (PSCs). wiley.com This treatment suppresses defects and improves hole transfer, leading to champion efficiencies of over 24% and enhanced long-term stability. wiley.com Its role extends to photocatalysis, where it can be used to synthesize catalysts for processes like CO₂ reduction and water splitting for hydrogen production, further cementing its importance in the renewable energy sector. aip.org

Green Chemistry Approaches in Copper(II) acetylacetonate Research

In alignment with the principles of green chemistry, researchers are exploring the use of supercritical carbon dioxide (scCO₂) as an environmentally benign solvent for the synthesis of copper complexes, including those involving acetylacetonate ligands. rsc.orgnih.govrsc.org Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that offers a sustainable alternative to traditional volatile organic compounds. google.comsupercriticalfluids.com

The synthesis of one-dimensional (1D) MOFs has been successfully demonstrated using neutral acetylacetonate copper complexes and linear organic linkers in scCO₂. rsc.orgnih.govrsc.org This method operates without the need for any co-solvents or additives. nih.govrsc.org The success and yield of these reactions are closely linked to the solubility of the reactants in scCO₂. rsc.orgnih.gov Copper(II) acetylacetonate itself has a measurable, though relatively low, solubility in scCO₂ which can be influenced by temperature and pressure. rsc.orgmdpi.combohrium.com For instance, the reaction to form a coordination polymer with 4,4'-bipyridine (B149096) proceeds, although slowly, due to the limited solubility of Cu(acac)₂. rsc.org The reaction yield in these supercritical syntheses can approach 100% as the reactants are almost entirely consumed. nih.govrsc.org

The experimental data below summarizes the solubility of Copper(II) acetylacetonate in supercritical CO₂ under various conditions.

Temperature (K)Pressure (MPa)Molar Fraction (y₂ x 10⁵)
33315.21.05
33320.31.31
33330.12.01
33340.13.16
35315.10.966
35320.51.64
35330.23.50
35340.55.96

The use of scCO₂ not only promotes a cleaner reaction environment but also allows for the synthesis of highly crystalline products, demonstrating its viability as a key technology in green chemistry approaches for coordination compound synthesis. rsc.orgrsc.org

Mechanochemistry, which involves inducing chemical reactions through mechanical energy (e.g., grinding or milling), is another prominent green chemistry approach being explored for the synthesis of various materials, including those involving Copper(II) acetylacetonate. nih.gov This solvent-free or low-solvent method reduces waste and energy consumption compared to conventional solution-based syntheses. rsc.org

While much of the research has focused on the mechanochemical preparation of copper nanoparticles from various precursors, the principles are applicable to the synthesis of coordination complexes. nanonasibulin.comresearchgate.net For example, copper nanoparticles have been prepared through the mechanochemical processing of copper salts. researchgate.net The mechanical forces generated during milling can break and form chemical bonds, leading to the desired product. nih.gov

Research has demonstrated the mechanochemical synthesis of acetylacetonate complexes. researcher.life In these processes, solid reactants are milled together, sometimes with a small amount of liquid to facilitate the reaction, to produce the final complex. This technique has been applied to synthesize a variety of metal-organic compounds and catalysts. The mechanical energy input can influence the structure and properties of the resulting material. nih.gov The exploration of mechanochemical routes for the direct synthesis of Copper(II) acetylacetonate and its derivatives represents a promising avenue for developing more sustainable and efficient manufacturing processes in inorganic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Copper(II) acetylacetonate (Cu(acac)₂), and how can researchers optimize yield and purity?

  • Methodological Answer : Cu(acac)₂ is typically synthesized by reacting copper salts (e.g., CuCl₂) with acetylacetone (Hacac) in a basic aqueous solution. Key steps include maintaining a pH of ~8–10 using ammonia or sodium hydroxide to deprotonate Hacac and facilitate chelation. Yield optimization involves controlling stoichiometry (1:2 molar ratio of Cu²⁺:Hacac) and reaction temperature (60–80°C). Purity is enhanced via recrystallization from non-polar solvents like hexane or ethanol . Characterization via elemental analysis, UV-vis spectroscopy (λmax ~280–300 nm for ligand-to-metal charge transfer), and IR spectroscopy (C=O stretches at ~1570–1600 cm⁻¹, C-H bends at ~1270–1350 cm⁻¹) confirms successful synthesis .

Q. What are the critical physical and chemical properties of Cu(acac)₂ relevant to experimental design?

  • Methodological Answer : Cu(acac)₂ is a blue, odorless powder with a melting point of 284–285°C and solubility in organic solvents (e.g., chloroform, toluene). Its thermal stability (<284°C) makes it suitable for vapor deposition processes. Researchers must note its non-flammability and lack of hazardous decomposition products under standard conditions. Solvent selection for reactions should prioritize compatibility with its low polarity .

Q. How should Cu(acac)₂ be handled and stored in laboratory settings to ensure safety and stability?

  • Methodological Answer : While Cu(acac)₂ exhibits low acute toxicity (no acute toxicity classification per EC 1907/2006), standard precautions include using gloves and avoiding inhalation. Storage in airtight containers under dry, room-temperature conditions prevents hygroscopic degradation. No special fire/explosion protections are required .

Advanced Research Questions

Q. How can Cu(acac)₂ be utilized as a precursor for synthesizing functional nanomaterials, and what factors influence morphology?

  • Methodological Answer : Cu(acac)₂ is a precursor for Cu/CuO nanoparticles and nanocomposites via thermal decomposition (e.g., 300–400°C under inert gas) or chemical reduction. Morphology depends on:

  • Decomposition temperature : Higher temperatures (>300°C) yield smaller, more uniform nanoparticles.
  • Capping agents : Oleylamine or polyvinylpyrrolidone (PVP) controls particle size and prevents aggregation.
  • Solvent system : Polar solvents (e.g., ethylene glycol) favor anisotropic growth.
    Characterization via TEM, XRD, and XPS validates crystallinity and oxidation states .

Q. What catalytic mechanisms involve Cu(acac)₂ in organic synthesis, and how do ligand modifications enhance activity?

  • Methodological Answer : Cu(acac)₂ catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) and oxidations via Cu²⁺/Cu⁺ redox cycles. Ligand modifications, such as mixed-chelate complexes (e.g., [Cu(acac)(diamine)]⁺), improve stability and electron-transfer efficiency. For example, substituting diamine ligands (e.g., N,N-dimethyl,N'-benzyl-1,2-diaminoethane) alters coordination geometry, enhancing substrate binding in asymmetric catalysis. Mechanistic studies require in situ EPR spectroscopy to monitor Cu oxidation states and UV-vis kinetics to track reaction progress .

Q. How can researchers resolve contradictions in reported magnetic or spectroscopic data for Cu(acac)₂ complexes?

  • Methodological Answer : Discrepancies in magnetic moments (e.g., μeff ~1.7–2.1 BM) or EPR signals often arise from:

  • Solvent effects : Paramagnetic shifts in polar solvents.
  • Impurities : Trace metal ions (e.g., Fe³⁺) alter magnetic measurements.
  • Crystallographic variations : Jahn-Teller distortions in octahedral complexes.
    Mitigation strategies include rigorous purification (e.g., column chromatography), single-crystal XRD for structural validation, and controlled-environment spectroscopy (e.g., low-temperature EPR) .

Q. What advanced characterization techniques are critical for studying Cu(acac)₂ in coordination chemistry?

  • Methodological Answer : Beyond basic UV-vis/IR:

  • EPR Spectroscopy : Identifies Cu²⁺ d⁹ electronic environments (g∥ ≈ 2.2, g⊥ ≈ 2.0).
  • X-ray Absorption Spectroscopy (XAS) : Probes local coordination geometry (e.g., Cu-O bond lengths).
  • Cyclic Voltammetry : Measures redox potentials (e.g., Cu²⁺ → Cu⁺ at ~−0.3 V vs. Ag/AgCl).
  • DFT Calculations : Models ligand-field effects and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.